FNDR-20123 free base
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide |
InChI |
InChI=1S/C21H23N5O2/c27-21(23-28)19-9-5-17(6-10-19)14-26-15-20(22-24-26)18-7-3-16(4-8-18)13-25-11-1-2-12-25/h3-10,15,28H,1-2,11-14H2,(H,23,27) |
InChI Key |
MTAWGBVDXCFYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C3=CN(N=N3)CC4=CC=C(C=C4)C(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
FNDR-20123 free base mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of FNDR-20123 Free Base
Introduction
FNDR-20123 is a first-in-class, orally active hydroxamate derivative that functions as a potent histone deacetylase (HDAC) inhibitor.[1][2][3][4][5] It has been developed and investigated for its anti-malarial properties, specifically against Plasmodium falciparum, the most virulent species of the malaria parasite.[4] The emergence of drug-resistant strains of P. falciparum necessitates the development of novel therapeutics with distinct mechanisms of action, and FNDR-20123's targeting of epigenetic machinery represents a promising strategy.[1][4] This document provides a detailed overview of the mechanism of action, quantitative activity, and experimental protocols related to FNDR-20123.
Core Mechanism of Action: Epigenetic Disruption
The primary mechanism of action of FNDR-20123 is the inhibition of histone deacetylase (HDAC) enzymes.[1][4] HDACs are crucial epigenetic regulators that remove acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.
By inhibiting HDACs, FNDR-20123 causes an accumulation of acetylated histones (hyperacetylation).[6] This, in turn, leads to a more relaxed chromatin state, altering gene expression patterns. In Plasmodium falciparum, this disruption of the tightly regulated transcriptional cascade is catastrophic, leading to a collapse of cellular function and ultimately, parasite death.[5] FNDR-20123 has been shown to be effective against both the asexual blood stage and the sexual gametocyte stage of the parasite, indicating its potential to not only treat the disease but also to control its transmission.[1][7]
The compound inhibits both Plasmodium and human HDACs, with a higher potency for human HDACs.[1][2][3] It displays activity against multiple HDAC isoforms, including Class I (HDAC1, HDAC2, HDAC3, HDAC8) and Class IIb (HDAC6) enzymes.[2][3][8]
Caption: Mechanism of FNDR-20123 as an HDAC inhibitor.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and activity profile of FNDR-20123.
Table 1: In Vitro Inhibitory Activity (IC50)
| Target | IC50 (nM) | Reference |
| Plasmodium HDAC | 31 | [1][2][3] |
| Human HDAC (pan) | 3 | [1][2][3] |
| Human HDAC1 | 25 | [2][3][8] |
| Human HDAC2 | 29 | [2][3][8] |
| Human HDAC3 | 2 | [2][3][8] |
| Human HDAC6 | 11 | [2][3][8] |
| Human HDAC8 | 282 | [2][3][8] |
Table 2: Anti-malarial Activity
| Assay | Strain/Stage | IC50 (nM) | Reference |
| Asexual Blood-Stage | P. falciparum | 41-42 | [1][2][3] |
| Gametocyte Viability | Male Gametocytes | 190 | [1][2][3] |
| Gametocyte Viability | Female Gametocytes | > 5000 | [1][7] |
Table 3: In Vitro Safety and ADME Profile
| Parameter | Result | Reference |
| hERG Liability | > 100 µM | [1][7] |
| CYP Isoform Inhibition | > 25 µM | [1] |
| Liver Microsomal Stability | > 75% remaining after 2h | [1][7] |
| Plasma Protein Binding (Human) | 57% | [1] |
| Cytotoxicity (HepG-2, THP-1) | Negligible | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
HDAC Activity Assay
This assay quantifies the inhibitory effect of FNDR-20123 on HDAC enzyme activity.
-
Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme, making it susceptible to cleavage by a developer, which releases a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.
-
Methodology:
-
Recombinant human or Plasmodium HDAC enzymes are incubated in a buffer solution.[7]
-
Serial dilutions of FNDR-20123 (dissolved in DMSO) are added to the enzyme solution.[7]
-
A fluorogenic HDAC substrate is added to initiate the enzymatic reaction.
-
The mixture is incubated to allow for deacetylation.
-
A developer solution is added, which cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[7]
-
Caption: Workflow for the HDAC fluorescent activity assay.
P. falciparum Asexual Blood-Stage Assay
This assay determines the potency of FNDR-20123 against the disease-causing stage of the parasite.
-
Principle: The assay measures the inhibition of parasite proliferation by quantifying the incorporation of a radiolabeled nucleic acid precursor, [³H]-hypoxanthine, into the parasite's DNA.
-
Methodology:
-
Cultures of P. falciparum-infected red blood cells are synchronized to the ring stage.
-
The infected cells are plated in 96-well plates with serial dilutions of FNDR-20123.
-
The plates are incubated for 48 hours under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).
-
[³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.[6]
-
Cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.[6]
-
The reduction in proliferation is used to calculate the IC50 value.
-
Gametocyte Functional Viability Assay
This assay assesses the transmission-blocking potential of FNDR-20123.
-
Principle: The assay measures the viability of male and female gametocytes after drug exposure. Male gamete formation (exflagellation) is a key indicator of viability.
-
Methodology:
-
Mature gametocyte cultures are treated with serial dilutions of FNDR-20123.[7]
-
After incubation, the viability of male and female gametocytes is assessed separately.
-
For male gametocytes, exflagellation is induced and measured, often by microscopy.
-
For female gametocytes, viability can be assessed using specific fluorescent markers.
-
The concentration of the compound that inhibits 50% of the gametocyte function (IC50) is determined.[7]
-
Conclusion
FNDR-20123 is a potent, orally active HDAC inhibitor with significant anti-malarial activity against Plasmodium falciparum. Its mechanism of action, centered on the epigenetic disruption of histone acetylation, represents a novel approach to combat malaria, particularly in the context of rising resistance to conventional therapies.[1][4] The compound demonstrates efficacy against both replicative and transmissive stages of the parasite and possesses a favorable in vitro safety profile.[1][7] These characteristics make FNDR-20123 a promising candidate for further development as a next-generation anti-malarial agent.[1]
References
- 1. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiplasmodial activity of pentyloxyamide-based histone deacetylase inhibitors against Plasmodium falciparum parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
FNDR-20123: A Technical Guide to a Novel Histone Deacetylase Inhibitor for Anti-Malarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel anti-malarial therapeutics with new mechanisms of action. Epigenetic regulation, particularly the role of histone deacetylases (HDACs), has been identified as a promising avenue for therapeutic intervention.[1][2] HDACs are critical enzymes that modulate gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[3][4] Inhibiting HDACs can thus alter gene expression in a way that is detrimental to the parasite's lifecycle. This document provides an in-depth technical overview of FNDR-20123, a potent, first-in-class, orally active histone deacetylase inhibitor discovered for the treatment of P. falciparum malaria.[1][2][5][6]
FNDR-20123 emerged as the most potent candidate from a screening of a 180-compound library of HDAC inhibitors.[1] It has demonstrated significant activity against both the asexual blood stage and the gametocyte stages of P. falciparum, indicating its potential to not only treat the disease but also to block its transmission.[1][7] This guide will detail the quantitative data, experimental methodologies, and relevant biological pathways associated with the discovery and preclinical evaluation of FNDR-20123.
Quantitative Data Summary
The following tables summarize the key quantitative data for FNDR-20123, providing a clear comparison of its activity and properties.
Table 1: In Vitro Inhibitory Activity of FNDR-20123
| Target | IC50 (nM) |
| Plasmodium falciparum HDAC | 31 |
| Human HDAC (HeLa nuclear extract) | 3 |
| P. falciparum Asexual Blood Stage | 41-42 |
| P. falciparum Male Gametocytes | 190 |
| P. falciparum Female Gametocytes | > 5000 |
Data sourced from multiple references.[1][2][5][6][7]
Table 2: FNDR-20123 Inhibitory Activity Against Human HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 25 |
| HDAC2 | 29 |
| HDAC3 | 2 |
| HDAC6 | 11 |
| HDAC8 | 282 |
This data indicates that FNDR-20123 is a pan-HDAC inhibitor.[2][7]
Table 3: In Vitro Safety and ADME Profile of FNDR-20123
| Parameter | Value |
| Cytotoxicity (HepG-2 and THP-1 cell lines) | Negligible |
| hERG Liability | > 100 µM |
| Cytochrome P450 (CYP) Isoform Inhibition | IC50 > 25 µM |
| Liver Microsomal Stability (Human, Mouse, Rat) | > 75% remaining after 2 hours |
| Plasma Protein Binding (Human) | 57% |
These findings suggest a favorable in vitro safety and metabolic profile for FNDR-20123.[1][7]
Table 4: Oral Pharmacokinetics of FNDR-20123 in Rats
| Parameter | Value |
| Dose | 100 mg/kg |
| Cmax | 1.1 µM |
| T1/2 | 5.5 hours |
The oral pharmacokinetic data in rats demonstrate good exposure and a reasonable half-life.[1][7]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. While the exact protocols from the original studies are not fully detailed in the publications, the following represents the likely procedures based on the available information and standard laboratory practices.
Histone Deacetylase (HDAC) Inhibition Assay
This assay quantifies the ability of a compound to inhibit HDAC enzyme activity.
-
Principle: A fluorogenic substrate is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.
-
Materials:
-
Recombinant human HDAC isoforms (e.g., from Biomol) or P. falciparum HDAC1 (e.g., from BPS-Bioscience).
-
HDAC fluorescent activity assay kit.
-
FNDR-20123 and control inhibitors (e.g., Trichostatin A).
-
Assay buffer.
-
Developer solution.
-
Microplate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare serial dilutions of FNDR-20123 in assay buffer.
-
In a microplate, add the HDAC enzyme to each well, followed by the diluted FNDR-20123 or control.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Add the fluorogenic substrate to initiate the reaction.
-
Incubate at 37°C for a further specified time (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a specified time (e.g., 15 minutes).
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of FNDR-20123 and determine the IC50 value.
-
Plasmodium falciparum Asexual Blood Stage Assay
This assay determines the potency of a compound against the disease-causing asexual stage of the parasite.
-
Principle: The growth of the parasite is measured by quantifying the amount of parasite DNA, which is directly proportional to the number of parasites. SYBR Green I is a fluorescent dye that binds to DNA.
-
Materials:
-
P. falciparum culture (e.g., 3D7 strain).
-
Human red blood cells.
-
Complete parasite culture medium.
-
FNDR-20123 and control anti-malarial drugs.
-
SYBR Green I lysis buffer.
-
Microplates.
-
Incubator with a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2).
-
Microplate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare serial dilutions of FNDR-20123 in culture medium.
-
Add the diluted compounds to a microplate.
-
Add synchronized ring-stage P. falciparum culture to each well.
-
Incubate the plate for 72 hours under the appropriate atmospheric conditions.
-
Add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for at least 1 hour.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition of parasite growth and determine the IC50 value.
-
Gametocyte Functional Viability Assay
This assay assesses the effect of a compound on the viability of the sexual stages of the parasite, which are responsible for transmission.
-
Principle: The functional viability of male gametocytes is determined by their ability to undergo exflagellation (the release of microgametes). Female gametocyte viability can be assessed by their ability to be fertilized and form ookinetes.
-
Materials:
-
Mature P. falciparum gametocyte culture.
-
FNDR-20123 and control compounds.
-
Ookinete medium.
-
Microscope.
-
-
Procedure (for male gametocytes):
-
Treat mature gametocyte cultures with serial dilutions of FNDR-20123 for a specified period (e.g., 24-48 hours).
-
Induce exflagellation by adding ookinete medium and a drop in temperature.
-
After a short incubation (e.g., 10-15 minutes), observe and count the number of exflagellation centers under a microscope.
-
Calculate the percent inhibition of exflagellation and determine the IC50 value.
-
In Vivo Efficacy and Pharmacokinetics in a Rat Model
These studies evaluate the in vivo performance of the compound.
-
In Vivo Efficacy:
-
Model: A mouse model for P. falciparum infection is used.
-
Procedure:
-
Infect mice with P. falciparum.
-
Administer FNDR-20123 orally or subcutaneously at various doses for a set number of days.
-
Monitor parasitemia levels daily by taking blood smears.
-
Compare the reduction in parasitemia to a vehicle-treated control group.
-
-
-
Pharmacokinetics:
-
Model: Rats are typically used for initial pharmacokinetic studies.
-
Procedure:
-
Administer a single oral dose of FNDR-20123 to rats.
-
Collect blood samples at various time points post-dosing.
-
Process the blood to obtain plasma.
-
Quantify the concentration of FNDR-20123 in the plasma samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and T1/2.
-
-
Visualizations: Pathways and Workflows
General Mechanism of HDAC Inhibition
The following diagram illustrates the general mechanism by which HDAC inhibitors like FNDR-20123 are thought to exert their effects on gene expression.
Caption: General mechanism of HDAC inhibition by FNDR-20123.
FNDR-20123 Discovery and Preclinical Evaluation Workflow
This diagram outlines the logical progression of experiments in the discovery and initial evaluation of FNDR-20123.
Caption: Discovery and preclinical workflow for FNDR-20123.
Conclusion
FNDR-20123 is a promising anti-malarial drug candidate with a novel mechanism of action. Its potent inhibition of both Plasmodium and human HDACs, coupled with its activity against both the asexual and sexual stages of P. falciparum, highlights its potential as a dual-action therapeutic that could both treat malaria and prevent its transmission. The favorable in vitro safety profile and oral bioavailability in rats further support its development.[1][7] This technical guide provides a comprehensive summary of the currently available data on FNDR-20123, intended to aid researchers and drug development professionals in understanding its potential and in designing future studies. Further investigation into its specific mechanism of action within the parasite and continued preclinical development are warranted.
References
- 1. Plasmodium falciparum asexual blood-stage (ABS) assay [bio-protocol.org]
- 2. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An assay to probe Plasmodium falciparum growth, transmission stage formation and early gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Expression Profiling of Multiple Histone Deacetylases (HDAC) and Its Correlation with NRF2-Mediated Redox Regulation in the Pathogenesis of Diabetic Foot Ulcers [mdpi.com]
- 6. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
FNDR-20123: A Pan-HDAC Inhibitor with Potent Anti-Malarial Activity
An In-Depth Technical Review of FNDR-20123, a promising first-in-class, orally active anti-malarial agent targeting histone deacetylase (HDAC) enzymes of Plasmodium falciparum.
FNDR-20123 has emerged as a significant development in the fight against malaria, a disease that continues to pose a global health threat, exacerbated by the rise of drug-resistant parasite strains. This technical guide delves into the anti-malarial activity of FNDR-20123, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its operational framework. The information presented is intended for researchers, scientists, and drug development professionals engaged in anti-malarial research.
Core Mechanism of Action: Targeting Epigenetic Regulation
FNDR-20123 functions as a pan-histone deacetylase (HDAC) inhibitor.[1][2] HDACs are crucial enzymes in the epigenetic machinery of both the malaria parasite, Plasmodium falciparum, and its human host.[1] These enzymes remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, FNDR-20123 disrupts this process, causing hyperacetylation of histones and altering gene expression, which is ultimately lethal to the parasite.[3]
The compound has demonstrated potent inhibitory activity against both Plasmodium and human HDACs.[4][5] This broad-spectrum inhibition suggests a mechanism that could be effective against a wide range of parasite strains and may reduce the likelihood of resistance development.[5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy, as well as the pharmacokinetic properties of FNDR-20123.
Table 1: In Vitro Anti-Malarial Activity of FNDR-20123
| Target/Assay | IC50 Value | Reference |
| Plasmodium HDAC | 31 nM | [1][4][5] |
| Human HDAC | 3 nM | [1][4][5] |
| P. falciparum Asexual Blood Stage | 41 nM | [1][4][6] |
| P. falciparum Male Gametocytes | 190 nM | [1][4][5] |
| P. falciparum Female Gametocytes | > 5 µM | [4][5] |
Table 2: Inhibitory Activity of FNDR-20123 against Human HDAC Isoforms
| HDAC Isoform | IC50 Value | Reference |
| HDAC1 | 25 nM | [6] |
| HDAC2 | 29 nM | [6] |
| HDAC3 | 2 nM | [6] |
| HDAC6 | 11 nM | [6] |
| HDAC8 | 282 nM | [6] |
Table 3: In Vivo and Pharmacokinetic Properties of FNDR-20123
| Parameter | Value | Conditions | Reference |
| Parasitemia Reduction | 6.5% and 2.57% parasitemia | 10 and 50 mg/kg oral dose in a mouse model | [6][7] |
| Maximum Concentration (Cmax) | 1.1 µM | 100 mg/kg oral dose in rats | [4][5] |
| Half-life (T1/2) | 5.5 h | 100 mg/kg oral dose in rats | [4][5] |
| Cytotoxicity (HepG-2 & THP-1 cell lines) | Negligible | Not specified | [4][5] |
| hERG Liability | > 100 µM | Not specified | [4][5] |
| Cytochrome P450 (CYP) Inhibition | > 25 µM | Not specified | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used to characterize the anti-malarial activity of FNDR-20123.
P. falciparum Asexual Blood Stage Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual, intraerythrocytic stage of the parasite, which is responsible for the clinical symptoms of malaria.
-
P. falciparum Culture: The 3D7 strain of P. falciparum is cultured in human red blood cells at a 5% hematocrit and maintained at 1% parasitemia.[2]
-
Drug Treatment: The parasites are treated with serial dilutions of FNDR-20123.
-
Quantification: After a set incubation period, the number of viable parasites is quantified. A common method is the limiting dilution technique.[2][4]
Gametocyte-Functional Viability Assay
This assay assesses the activity of a compound against the sexual stages (gametocytes) of the parasite, which are responsible for transmission to mosquitoes.
-
Gametocyte Culture: Mature male and female gametocytes of P. falciparum are cultured.
-
Drug Treatment: The gametocytes are exposed to various concentrations of FNDR-20123.
-
Viability Assessment: The viability of the gametocytes is determined. For male gametocytes, this can be assessed by their ability to undergo exflagellation.
In Vitro Killing Profile
This assay compares the rate at which a compound kills the parasite relative to standard anti-malarial drugs.
-
P. falciparum Culture: The 3D7 strain is treated with FNDR-20123 and standard drugs (e.g., atovaquone, artemisinin, chloroquine, pyrimethamine) at a concentration corresponding to 10 times their IC50.[2][4]
-
Time Course Sampling: Samples of the treated parasite culture are taken at various time points (e.g., 0, 24, 48, 72, 96, 120 hours).[2][4]
-
Viability Quantification: The number of viable parasites at each time point is quantified using a limiting dilution technique.[2][4]
HDAC Activity Screening
This assay measures the direct inhibitory effect of a compound on HDAC enzyme activity.
-
Recombinant HDAC: Recombinant human and Plasmodium HDAC isoforms are used.[2] For PfHDAC1, an optimized enzyme concentration of 4 ng/µL is used.[2]
-
Inhibitor and Substrate Addition: FNDR-20123 is added to the enzyme, followed by a fluorogenic substrate.
-
Fluorescence Measurement: The activity of the enzyme is determined by measuring the fluorescence generated from the cleavage of the substrate. The inhibitory activity is calculated relative to a control (e.g., Trichostatin A).[2]
In Vivo Efficacy in a Mouse Model
This experiment evaluates the therapeutic efficacy of the compound in a living organism.
-
Animal Model: SCID mice are infected with human P. falciparum.[2]
-
Drug Administration: FNDR-20123 is administered to the mice, typically orally or subcutaneously, at various doses (e.g., 50 mg/kg).[2] Chloroquine is used as a standard drug control.[2]
-
Parasitemia Monitoring: The level of parasitemia in the mice is monitored over time to determine the effect of the treatment.[4][5]
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflow for FNDR-20123.
Caption: Mechanism of action of FNDR-20123 as an HDAC inhibitor.
Caption: Experimental workflow for the evaluation of FNDR-20123.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. scispace.com [scispace.com]
- 3. Activity of alkoxyamide-based histone deacetylase inhibitors against Plasmodium falciparum malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
FNDR-20123: A Technical Overview of its Antiplasmodial Activity
For Researchers, Scientists, and Drug Development Professionals
FNDR-20123 has emerged as a promising orally active, first-in-class antimalarial compound. This technical guide provides an in-depth overview of its inhibitory activity against Plasmodium falciparum, focusing on its IC50 values, the experimental protocols used for their determination, and the underlying mechanism of action.
Quantitative Data Summary
The inhibitory concentrations (IC50) of FNDR-20123 have been determined against various stages of Plasmodium falciparum and specific enzyme targets. The data reveals potent activity against both the asexual and sexual stages of the parasite, as well as significant inhibition of both human and Plasmodium histone deacetylases (HDACs).
| Target | IC50 Value (nM) |
| Plasmodium falciparum (Asexual Stage) | 41 - 42 |
| Plasmodium falciparum (Male Gametocytes) | 190 |
| Plasmodium falciparum (Female Gametocytes) | > 5000 |
| Plasmodium Histone Deacetylase (HDAC) | 31 |
| Human Histone Deacetylase (HDAC) | 3 |
| Human HDAC1 | 25 |
| Human HDAC2 | 29 |
| Human HDAC3 | 2 |
| Human HDAC6 | 11 |
| Human HDAC8 | 282 |
Table 1: IC50 Values of FNDR-20123 against Plasmodium falciparum and Histone Deacetylases. [1][2][3][4][5][6]
Mechanism of Action: Histone Deacetylase Inhibition
FNDR-20123 exerts its antiplasmodial effect through the inhibition of histone deacetylases (HDACs).[1] HDACs are critical enzymes in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to chromatin condensation, thereby repressing gene transcription. Inhibition of HDACs by FNDR-20123 is believed to cause hyperacetylation of histones, leading to a more relaxed chromatin structure and dysregulation of gene expression essential for the parasite's survival and proliferation.[1]
Mechanism of FNDR-20123 via HDAC Inhibition.
Experimental Protocols
The determination of FNDR-20123's IC50 values involves several key in vitro assays. The following are detailed methodologies for these critical experiments.
Plasmodium falciparum Asexual Blood Stage Assay
This assay is fundamental for assessing the efficacy of antimalarial compounds against the disease-causing asexual stages of the parasite.
Workflow for the Asexual Blood Stage Assay.
Methodology:
-
Plasmodium falciparum Culture: The 3D7 strain of P. falciparum is maintained in continuous culture in human erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures are kept in a hypoxic environment (5% O2, 5% CO2, 90% N2) at 37°C. Parasite cultures are synchronized to the ring stage using methods such as sorbitol treatment.
-
Drug Plate Preparation: FNDR-20123 is serially diluted in an appropriate solvent (e.g., DMSO) and dispensed into 384-well microplates.
-
Assay Initiation: Synchronized ring-stage parasites are diluted to a final parasitemia of 0.3-0.5% and a hematocrit of 1.5-2% and added to the drug-containing microplates.
-
Incubation: The assay plates are incubated for 72 hours under the same hypoxic and temperature conditions as the parasite culture.
-
Growth Measurement: Parasite growth is quantified using the SYBR Green I fluorescence-based assay. A lysis buffer containing the SYBR Green I dye is added to each well. The dye intercalates with parasitic DNA, and the resulting fluorescence is proportional to the parasite biomass.
-
Data Analysis: Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~535 nm). The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Gametocyte Functional Viability Assay
This assay is crucial for evaluating the transmission-blocking potential of a compound by assessing its effect on the viability of male and female gametocytes.
Methodology:
-
Gametocyte Culture: P. falciparum cultures are induced to produce gametocytes. This can be achieved by maintaining the cultures at a high parasitemia without dilution for an extended period. Mature stage V gametocytes are typically used for the assay.
-
Compound Treatment: Mature gametocytes are incubated with various concentrations of FNDR-20123 for a defined period (e.g., 24-48 hours).
-
Activation of Gametogenesis: To assess viability, gametocytes are activated to undergo gametogenesis. This is typically induced by a drop in temperature and an increase in pH, mimicking the conditions in a mosquito's midgut.
-
Quantification of Viability:
-
Male Gametocyte Viability: Male gamete formation (exflagellation) is observed and quantified by microscopy. The number of exflagellation centers per field of view is counted.
-
Female Gametocyte Viability: Female gamete viability can be assessed using specific markers or by their ability to be fertilized in a standard membrane feeding assay.
-
-
IC50 Determination: The concentration of FNDR-20123 that inhibits 50% of gamete formation or viability compared to untreated controls is determined as the IC50 value.[3]
Histone Deacetylase (HDAC) Activity Assay
This biochemical assay measures the direct inhibitory effect of FNDR-20123 on the enzymatic activity of HDACs.
References
- 1. Plasmodium falciparum asexual blood-stage (ABS) assay [bio-protocol.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 5. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An assay to probe Plasmodium falciparum growth, transmission stage formation and early gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]
FNDR-20123 Free Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-malarial activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of FNDR-20123 free base. It includes a summary of its inhibitory effects on various HDAC isoforms and its efficacy against different stages of Plasmodium falciparum. Detailed experimental protocols from key studies are presented to facilitate further research and development. Additionally, this guide visualizes the general signaling pathway of HDAC inhibition and a typical experimental workflow for assessing anti-malarial drug candidates.
Chemical Structure and Properties
FNDR-20123 is a hydroxamate derivative identified as a potent anti-malarial agent from a library of HDAC inhibitors.[1]
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃N₅O₂ | Calculated |
| Molecular Weight | 377.45 g/mol | [2][3] |
| SMILES | O=C(NO)C1=CC=C(CN2N=NC(C3=CC=C(CN4CCCC4)C=C3)=C2)C=C1 | N/A |
| cLogP | 1.917 | [3] |
| Polar Surface Area (PSA) | 80.53 Ų | [3] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| pKa | Not available | N/A |
Biological Activity
FNDR-20123 is a potent pan-HDAC inhibitor with significant activity against both human and Plasmodium falciparum HDACs. Its anti-malarial effects are observed at various stages of the parasite's life cycle.
Table 2: In Vitro Inhibitory Activity of FNDR-20123
| Target | IC₅₀ (nM) | Source |
| Human HDACs (HeLa nuclear extract) | 3 | [3][4] |
| Plasmodium HDACs (PfHDAC1) | 31 | [3][4] |
| Human HDAC1 | 25 | [5] |
| Human HDAC2 | 29 | [5] |
| Human HDAC3 | 2 | [5] |
| Human HDAC6 | 11 | [5] |
| Human HDAC8 | 282 | [5] |
| P. falciparum Asexual Blood Stage | 41 - 42 | [3][4][5] |
| P. falciparum Male Gametocytes | 190 | [5] |
| P. falciparum Female Gametocytes | > 5000 | N/A |
Table 3: Pharmacokinetic and Toxicological Profile of FNDR-20123
| Parameter | Value | Species | Source |
| Liver Microsomal Stability | > 75% remaining after 2h | Human, Mouse, Rat | [3] |
| Plasma Protein Binding | 57% | Human | [3] |
| hERG Liability | > 100 µM | Human | [3] |
| CYP Isoform Inhibition | IC₅₀ > 25 µM | Human | [3] |
| Cytotoxicity (HepG-2, THP-1) | Negligible | Human | [3] |
| Oral Bioavailability (Cₘₐₓ) | 1.1 µM (at 100 mg/kg) | Rat | [3] |
| Half-life (T₁/₂) | 5.5 h (at 100 mg/kg) | Rat | [3] |
Mechanism of Action and Signaling Pathway
As a histone deacetylase inhibitor, FNDR-20123 functions by altering the acetylation state of histones and other proteins. This leads to the modulation of gene expression, ultimately inducing cell cycle arrest and apoptosis in susceptible cells. The inhibition of HDACs in Plasmodium falciparum disrupts the tightly regulated transcriptional processes essential for the parasite's survival and proliferation.
Caption: General signaling pathway of HDAC inhibition by FNDR-20123.
Experimental Protocols
The following are summaries of the key experimental protocols used in the evaluation of FNDR-20123 as reported by Potluri et al., 2020.[4]
HDAC Activity Assay
This assay determines the inhibitory activity of FNDR-20123 against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC isoforms (HDAC1, 2, 3, 6, 8)
-
P. falciparum HDAC1 (PfHDAC1)
-
HDAC fluorescent activity assay kit
-
FNDR-20123 (dissolved in 100% DMSO)
-
Trichostatin A (TSA) as a positive control
-
96-well plates
Procedure:
-
Optimize the enzyme concentration (e.g., 4 ng/µL for PfHDAC1) to achieve detectable activity.
-
In a 96-well plate, mix the HDAC assay buffer, BSA, HDAC substrate, and the respective HDAC enzyme.
-
Add FNDR-20123 at various concentrations.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence to determine the extent of HDAC inhibition.
-
Calculate IC₅₀ values using non-linear regression analysis.
Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay
This assay evaluates the efficacy of FNDR-20123 in inhibiting the growth of the parasite in red blood cells.
Materials:
-
P. falciparum 3D7 strain
-
Human red blood cells
-
Culture medium
-
FNDR-20123
-
SYBR Green I dye
-
384-well plates
Procedure:
-
Prepare a parasite culture at 5% hematocrit and 0.3% parasitemia.
-
Add 50 µL of the culture to each well of a 384-well plate containing serially diluted FNDR-20123.
-
Incubate the plates for 72 hours at 37°C in a controlled atmosphere (1% O₂, 3% CO₂, 92% N₂).
-
Add SYBR Green I lysis buffer to each well and incubate overnight in the dark at room temperature.
-
Read the fluorescence on a plate reader (excitation 485 nm, emission 528 nm).
-
Calculate the percentage of inhibition and determine the EC₅₀ value.
In Vivo Efficacy in a SCID Mouse Model
This protocol assesses the therapeutic efficacy of FNDR-20123 in a mouse model of human malaria.
Materials:
-
SCID mice
-
P. falciparum-infected human red blood cells
-
FNDR-20123 (dissolved in 100% DMSO)
-
Chloroquine (as a standard drug)
Procedure:
-
On day 0, infect SCID mice with 2 x 10⁷ parasitized erythrocytes.
-
From day 3 to day 6 post-infection, treat the mice with a single daily oral dose of FNDR-20123 (e.g., 50 mg/kg).
-
On day 7 post-infection, collect a blood sample from the tail.
-
Determine the hematocrit by FACS and parasitemia by microscopy of >10,000 red blood cells.
-
Calculate the percent reduction in parasitemia compared to the vehicle-treated control group.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial evaluation of an anti-malarial compound like FNDR-20123.
Caption: A typical experimental workflow for anti-malarial drug discovery.
Conclusion
This compound is a promising anti-malarial drug candidate with potent activity against Plasmodium falciparum through the inhibition of histone deacetylases. Its favorable pharmacokinetic profile and efficacy in in vivo models warrant further investigation and development. This technical guide provides a foundational understanding of FNDR-20123 for researchers in the field of drug discovery and malaria research.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
FNDR-20123: A Technical Guide to its Anti-Malarial Targets in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular targets of FNDR-20123, a potent histone deacetylase (HDAC) inhibitor, in the malaria parasite Plasmodium falciparum. The information presented herein is intended to support further research and development efforts in the field of anti-malarial therapeutics.
Core Mechanism of Action
FNDR-20123 exerts its anti-malarial activity by targeting and inhibiting histone deacetylases (HDACs), enzymes crucial for the epigenetic regulation of gene expression in P. falciparum.[1][2] By inhibiting HDACs, FNDR-20123 disrupts the normal acetylation-deacetylation balance of histone proteins, leading to hyperacetylation. This, in turn, alters chromatin structure and gene transcription, ultimately resulting in parasite death.[3] The primary target within the parasite is believed to be PfHDAC1.[3]
Quantitative Efficacy and Selectivity
FNDR-20123 demonstrates potent activity against multiple stages of the P. falciparum lifecycle and exhibits a favorable selectivity profile against human HDACs. A summary of its in vitro inhibitory concentrations (IC50) is provided below.
| Target | IC50 (nM) | Reference |
| Plasmodium falciparum HDAC | 31 | [1][4] |
| Human HDAC (pan) | 3 | [1][4] |
| P. falciparum Asexual Blood Stage | 41 - 42 | [1][4] |
| P. falciparum Male Gametocytes | 190 | [3][4] |
| P. falciparum Female Gametocytes | > 5000 | [2][4] |
| Human HDAC1 | 25 | [1][5] |
| Human HDAC2 | 29 | [1][5] |
| Human HDAC3 | 2 | [1][5] |
| Human HDAC6 | 11 | [1][5] |
| Human HDAC8 | 282 | [1][5] |
In Vitro and In Vivo Activity
FNDR-20123 has demonstrated significant anti-malarial activity in both in vitro and in vivo models.
| Assay/Model | Key Findings | Reference |
| In Vitro Killing Profile | Exhibited a better killing profile than atovaquone and was comparable to pyrimethamine. | [2][4] |
| Multi-Drug Resistant (MDR) Strains | Similar IC50 values against sensitive and MDR strains, suggesting a low risk of cross-resistance.[2][4] | |
| In Vivo Efficacy (Mouse Model) | Significantly reduced parasitemia when dosed orally and subcutaneously. | [2][4] |
Safety and Pharmacokinetic Profile
Preclinical studies indicate a promising safety and pharmacokinetic profile for FNDR-20123.
| Parameter | Result | Reference |
| Microsomal Stability (human/mouse/rat) | > 75% remaining after 2 hours | [2][4] |
| Plasma Protein Binding (human) | 57% | [2][4] |
| hERG Liability | > 100 µM | [2][4] |
| Cytochrome P450 (CYP) Inhibition | IC50 > 25 µM for tested isoforms | [2][4] |
| Cytotoxicity (HepG2 and THP-1 cell lines) | Negligible | [2][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
P. falciparum Asexual Blood Stage Assay
The anti-malarial activity of FNDR-20123 against the asexual blood stage of P. falciparum (3D7 strain) was determined as follows:
-
P. falciparum 3D7 strain was cultured and maintained at 5% hematocrit and 1% parasitemia.[3]
-
The parasite culture was treated with serially diluted concentrations of FNDR-20123.
-
Parasite proliferation was assessed by measuring the amount of double-stranded DNA using the SYBR Green I assay.[6]
-
Relative parasite proliferation was calculated by normalizing the fluorescence of compound-treated wells against a control (e.g., chloroquine-treated) and subtracting the background.[6]
-
The IC50 value was determined from the dose-response curve.
Gametocyte-Functional Viability Assay
The activity of FNDR-20123 against the sexual stage of the parasite was investigated using a gametocyte-functional viability assay.[4] This assay assesses the viability and functionality of male and female gametocytes after drug treatment. The IC50 values were determined for both male and female gametocytes.[4]
In Vitro Killing Profile Assay
The killing kinetics of FNDR-20123 were compared to standard anti-malarial drugs using the following protocol:[3][4]
-
P. falciparum 3D7 strain was treated with FNDR-20123 and standard drugs (atovaquone, artemisinin, chloroquine, pyrimethamine) at a concentration of 10 times their respective IC50 values.[3][4]
-
Parasites were treated for 10 hours, and the drug-containing medium was renewed daily.[3][4]
-
Samples of the treated culture were taken every 24 hours for up to 120 hours.[3][4]
-
The number of viable parasites at each time point was quantified using a limiting dilution technique.[3][4]
In Vivo Efficacy in a Mouse Model
The therapeutic efficacy of FNDR-20123 was evaluated in a SCID mouse model of human P. falciparum malaria:[4]
-
NODscidIL2Rγnull mice were infected with P. falciparum.[4]
-
Three days post-infection, mice were treated with an oral dose of FNDR-20123 for four consecutive days.[4]
-
Parasitemia was monitored and compared to an infected, untreated control group to determine the reduction in parasite load.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of FNDR-20123 and the general workflow for its preclinical evaluation.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1,3-Diphenylureido hydroxamate as a promising scaffold for generation of potent antimalarial histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
FNDR-20123: A Technical Guide on its Transmission-Blocking Effects Against Plasmodium falciparum Gametocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials, particularly those that can block parasite transmission to mosquitoes, a critical step in malaria eradication. FNDR-20123, a potent histone deacetylase (HDAC) inhibitor, has been identified as a promising candidate with activity against the sexual stages of the parasite, known as gametocytes. This document provides an in-depth technical overview of the effects of FNDR-20123 on P. falciparum gametocytes, compiling available quantitative data, detailing relevant experimental methodologies, and visualizing the underlying mechanism of action and experimental workflows.
Core Mechanism of Action: Histone Deacetylase Inhibition
FNDR-20123 functions as a pan-HDAC inhibitor, targeting a class of enzymes crucial for epigenetic regulation in P. falciparum.[1][2] HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[3][4] By inhibiting HDACs, FNDR-20123 induces hyperacetylation of histones, which disrupts the normal transcriptional cascade essential for parasite development and stage progression, including gametocytogenesis.[1][2][5] This epigenetic dysregulation is the basis for its antimalarial activity.[1][5] Specifically, the inhibition of PfHDAC1 has been identified as a key target for antimalarial HDAC inhibitors.[6]
Quantitative Data: In Vitro Gametocytocidal Activity
FNDR-20123 has demonstrated potent activity against the sexual stages of P. falciparum, particularly targeting male gametocytes, which are essential for fertilization and subsequent transmission. The compound's efficacy is summarized below.
| Compound | Target Stage | Assay Type | IC50 Value | Reference Strain |
| FNDR-20123 | Asexual Blood Stage | Growth Inhibition Assay | 41 nM | P. falciparum |
| FNDR-20123 | Male Gametocytes (Stage V) | Gametocyte Functional Viability | 190 nM | P. falciparum |
| FNDR-20123 | Female Gametocytes (Stage V) | Gametocyte Functional Viability | > 5 µM | P. falciparum |
Data sourced from Potluri et al., 2020.
Experimental Protocols
The evaluation of FNDR-20123's transmission-blocking potential relies on specialized in vitro assays that assess the viability and function of mature gametocytes.
P. falciparum Gametocyte Culture
This protocol outlines the generation of mature, functionally viable Stage V gametocytes required for subsequent drug screening.
Objective: To produce a sufficient quantity of mature P. falciparum gametocytes for viability and functional assays.
Methodology:
-
Initiation: Start with a low-passage P. falciparum NF54 strain culture, known for its consistent gametocyte production. Initiate the culture at 1% parasitemia and 4% hematocrit in complete culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum).
-
Induction: Maintain the culture with daily media changes. Asexual parasitemia will typically peak and crash around days 4-5, which induces gametocytogenesis.
-
Maturation: Continue daily media changes for at least 14 days. To eliminate remaining asexual parasites, N-acetylglucosamine can be added to the culture medium for 48 hours during the early stages of gametocyte development (approx. day 5-7).
-
Staging: Monitor gametocyte development morphologically. Stage II gametocytes are visible around day 7, with mature, crescent-shaped Stage V gametocytes appearing by day 14.
-
Harvesting: Mature Stage V gametocytes are purified from the culture, often using a density gradient (e.g., Nycoprep), before use in functional assays.
Gametocyte Functional Viability Assay
This assay was employed to determine the specific IC50 values of FNDR-20123 against male and female gametocytes. It measures the ability of mature gametocytes to undergo activation, the first step required for fertilization in the mosquito midgut.
Objective: To quantify the inhibitory effect of a compound on the functional viability of mature male and female gametocytes.
Methodology:
-
Compound Plating: Serially dilute FNDR-20123 in an appropriate solvent and dispense into 96- or 384-well microplates. Allow the solvent to evaporate.
-
Gametocyte Addition: Add purified mature Stage V gametocytes to each well containing the pre-dispensed compound. Include appropriate controls (e.g., no drug, positive control inhibitor).
-
Incubation: Incubate the plates for 24-48 hours under controlled atmospheric conditions (3% O₂, 5% CO₂, 92% N₂) at 37°C.
-
Activation: To trigger gametogenesis, add an activation solution (e.g., ookinete medium containing xanthurenic acid) and reduce the temperature to ~22-26°C.[7][8]
-
Readout - Male Gametocyte Viability (Exflagellation):
-
After approximately 15-20 minutes of activation, assess male gamete formation (exflagellation).
-
This is observed microscopically by identifying motile male gametes causing disturbance to the surrounding red blood cells.[8][9]
-
Quantify the number of exflagellation centers per field of view. The reduction in exflagellation in compound-treated wells compared to controls indicates inhibitory activity.
-
-
Readout - Female Gametocyte Viability:
-
After 24 hours of activation, assess female gamete formation.
-
This is typically done by fixing the cells and using immunofluorescence to detect the expression of a female-specific surface protein, such as Pfs25.[7][10]
-
The number of fluorescently labeled female gametes is quantified using high-content imaging.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
FNDR-20123 demonstrates significant potential as a transmission-blocking agent due to its potent, albeit sex-specific, activity against mature P. falciparum gametocytes. Its mechanism of action, targeting the essential epigenetic machinery of the parasite, represents a promising avenue for antimalarial drug development. The pronounced effect on male gametocytes (IC50 of 190 nM) is particularly noteworthy, as targeting the male parasite can be an effective transmission-blocking strategy. Further investigation is warranted to understand the basis for the observed sex-specific differential sensitivity and to evaluate the in vivo efficacy of FNDR-20123 in blocking malaria transmission in preclinical models.
References
- 1. Histone Deacetylases Play a Major Role in the Transcriptional Regulation of the Plasmodium falciparum Life Cycle | PLOS Pathogens [journals.plos.org]
- 2. Epigenetic inhibitors target multiple stages of Plasmodium falciparum parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Plasmodium falciparum Histone Deacetylase Regulates Antigenic Variation and Gametocyte Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Tetrapeptide HDAC Inhibitors with Improved Plasmodium falciparum Selectivity and Killing Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Discovery of HDAC Inhibitors with Potent Activity Against Multiple Malaria Parasite Life Cycle Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. oatext.com [oatext.com]
- 9. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
FNDR-20123 Free Base: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
FNDR-20123 is a pioneering, orally active, first-in-class anti-malarial compound that functions as a pan-histone deacetylase (HDAC) inhibitor.[1][2][3] With the emergence of multi-drug resistant strains of Plasmodium falciparum, novel therapeutic strategies are critically needed. FNDR-20123 addresses this challenge by targeting the epigenetic machinery of the parasite, a mechanism distinct from many existing anti-malarial agents.[4] This document provides a comprehensive technical overview of FNDR-20123, including its mechanism of action, biological activity, pharmacokinetic profile, and detailed experimental protocols for its evaluation.
Chemical and Physical Properties
FNDR-20123 free base (CAS Number: 1267502-34-0) is a synthetic organic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 1267502-34-0 | [5][6][7] |
| Molecular Formula | C₂₁H₂₃N₅O₂ | [5][6] |
| Molecular Weight | 377.44 g/mol | [5][6] |
| ClogP | 1.917 | [8] |
| Polar Surface Area | 80.53 Ų | [8] |
Mechanism of Action: Histone Deacetylase Inhibition
FNDR-20123 exerts its anti-malarial effect by inhibiting histone deacetylases (HDACs), enzymes crucial for the regulation of gene expression.[3] In Plasmodium falciparum, as in human cells, HDACs remove acetyl groups from lysine residues on histone tails. This deacetylation leads to chromatin condensation, rendering the DNA less accessible to transcription factors and resulting in transcriptional repression.
By inhibiting HDACs, FNDR-20123 promotes a state of histone hyperacetylation. This "opening" of the chromatin structure allows for the transcription of genes that may have been silenced, ultimately leading to cell cycle arrest and apoptosis in the parasite.[9] FNDR-20123 is characterized as a pan-HDAC inhibitor, demonstrating activity against multiple HDAC isoforms in both the parasite and human host.[4][8]
Biological Activity
FNDR-20123 demonstrates potent inhibitory activity against both parasite and human HDACs, as well as significant anti-malarial activity against various stages of Plasmodium falciparum.
In Vitro HDAC Inhibitory Activity
The compound has been shown to be a potent inhibitor of several HDAC isoforms.
| Target | IC₅₀ (nM) | Reference |
| Plasmodium HDAC | 31 | [1][2][3] |
| Human HDAC (HeLa nuclear extract) | 3 | [8] |
| Human HDAC1 | 25 | [1][2][3] |
| Human HDAC2 | 29 | [1][2][3] |
| Human HDAC3 | 2 | [1][2][3] |
| Human HDAC6 | 11 | [1][2][3] |
| Human HDAC8 | 282 | [1][2][3] |
Anti-malarial Activity
FNDR-20123 is effective against both the asexual and sexual stages of P. falciparum, including multi-drug resistant strains.[4][8] This suggests a low risk for the development of cross-resistance with existing anti-malarial drugs.[8]
| P. falciparum Stage/Strain | IC₅₀ (nM) | Reference |
| Asexual Blood Stage | 41 - 42 | [8] |
| Male Gametocytes | 190 | [1][2][8] |
| Female Gametocytes | > 5000 | [8] |
| Sensitive and MDR Strains | Similar to sensitive strains | [8] |
Pharmacokinetics and Safety Profile
Pre-clinical studies indicate that FNDR-20123 possesses a favorable pharmacokinetic and safety profile, supporting its potential for further development.
ADME-PK Parameters
| Parameter | Species | Value | Reference |
| Cₘₐₓ | Rat (100 mg/kg, oral) | 1.1 µM | [8][10] |
| T½ | Rat (100 mg/kg, oral) | 5.5 h | [8][10] |
| Plasma Protein Binding | Human | 57% | [8] |
| Liver Microsomal Stability | Human, Mouse, Rat | > 75% remaining after 2h | [8] |
Safety Profile
| Assay | Result | Reference |
| hERG Liability | > 100 µM | [8] |
| CYP Isoform Inhibition | IC₅₀ > 25 µM | [8] |
| Cytotoxicity (HepG-2, THP-1) | Negligible | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments conducted in the evaluation of FNDR-20123.
In Vivo Efficacy in a SCID Mouse Model
This protocol assesses the therapeutic efficacy of FNDR-20123 against human P. falciparum malaria in an immunodeficient mouse model.
Materials:
-
FNDR-20123
-
100% DMSO (for stock solution)
-
NODscidIL2Rγnull mice (female, 20-22 g)
-
P. falciparum in vitro cultures (2-5% parasitemia)
-
Culture medium
-
Chloroquine (standard drug)
Procedure:
-
Compound Preparation: Dissolve FNDR-20123 in 100% DMSO to create a stock solution. Store at -20°C.
-
Infection: On day 0, dilute P. falciparum cultures to 2 x 10⁷ parasitized erythrocytes per 0.1 mL in culture medium.
-
Treatment: At days 3, 4, 5, and 6 post-infection, administer the compound orally to experimental mice (n=2 per group). A control group (n=2) receives the vehicle.
-
Dose-Response: For dose-response studies, a 50 mg dose is typically used in quintuplicate.
-
Parasitemia Monitoring: On day 7, determine the reduction in parasitemia compared to the infected control group.
Gametocyte Functional Viability Assay
This assay evaluates the activity of FNDR-20123 against the sexual stages of the parasite, which are responsible for transmission.
Materials:
-
FNDR-20123
-
P. falciparum gametocyte cultures
-
Culture medium and reagents for gametocyte maturation
Procedure:
-
Culture Seeding: Seed gametocyte cultures at 1% rings and 4% hematocrit under a gas mixture of 3% O₂, 5% CO₂, and 92% N₂.
-
Maturation: Allow gametocytes to mature for 14 days.
-
Drug Treatment: Treat mature gametocyte cultures with varying concentrations of FNDR-20123.
-
Viability Assessment: After the treatment period, assess the functional viability of male gametocytes by quantifying their formation. This is typically done by withdrawing a 200 µL aliquot of the culture for analysis.
-
IC₅₀ Determination: Calculate the IC₅₀ values using non-linear regression curve-fitting.
Conclusion
FNDR-20123 is a promising anti-malarial drug candidate with a novel mechanism of action that is effective against drug-resistant strains of P. falciparum. Its potent, pan-HDAC inhibitory activity, coupled with a favorable pharmacokinetic and safety profile, makes it a strong candidate for further pre-clinical and clinical development. The detailed experimental protocols provided herein should facilitate further research into this and similar compounds, aiding in the critical search for new therapies to combat malaria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. scispace.com [scispace.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound|1267502-34-0|MSDS [dcchemicals.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
FNDR-20123: A Technical Guide to a First-in-Class Antimalarial HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor identified as a potent therapeutic candidate for Plasmodium falciparum malaria. Discovered through the screening of a comprehensive library of HDAC inhibitors, this compound demonstrates significant activity against both the asexual and sexual stages of the parasite, including multi-drug resistant strains. Its mechanism of action, targeting the epigenetic machinery of the parasite, presents a novel strategy in the fight against malaria. This document provides a comprehensive overview of the origin, synthesis, mechanism of action, and preclinical evaluation of FNDR-20123.
Origin and Discovery
FNDR-20123 was identified as the most promising candidate from a screening of a 180-compound library of HDAC inhibitors for antimalarial activity.[1][2] The discovery process followed a logical workflow, beginning with a broad in vitro screening and progressively narrowing down to the lead candidate through a series of assays evaluating potency, selectivity, and pharmacokinetic properties.
Caption: Discovery workflow of FNDR-20123.
Synthesis
While the precise, step-by-step synthesis protocol for FNDR-20123 is not publicly available in the referenced literature, a plausible synthetic route can be proposed based on its known chemical structure—a hydroxamate derivative featuring a phenylethyltriazole moiety. The synthesis would likely involve the formation of the triazole ring via a click chemistry reaction (Huisgen cycloaddition) between a terminal alkyne and an azide, followed by the coupling of the resulting carboxylic acid with hydroxylamine to form the final hydroxamic acid.
Proposed Synthetic Pathway:
A plausible synthetic pathway could involve the following key steps:
-
Synthesis of the Triazole Core: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a suitably substituted phenylacetylene and an azido-ester would form the 1,2,3-triazole ring with an ester functionality.
-
Hydrolysis: Saponification of the ester to the corresponding carboxylic acid.
-
Hydroxamic Acid Formation: Coupling of the carboxylic acid with hydroxylamine, often in the presence of a coupling agent like HATU or EDC, to yield the final hydroxamate product, FNDR-20123.
Mechanism of Action: HDAC Inhibition in Plasmodium falciparum
FNDR-20123 functions as a pan-HDAC inhibitor, targeting the histone deacetylase enzymes of P. falciparum.[1] HDACs are crucial for the regulation of gene expression in the parasite. By removing acetyl groups from histone proteins, HDACs promote the condensation of chromatin, leading to transcriptional repression. Inhibition of HDACs by FNDR-20123 results in hyperacetylation of histones, a more relaxed chromatin structure, and dysregulation of gene expression, which is ultimately lethal to the parasite. This epigenetic mechanism of action is distinct from many current antimalarials, suggesting a low probability of cross-resistance.
Caption: Mechanism of action of FNDR-20123.
Quantitative Data Summary
The preclinical evaluation of FNDR-20123 has generated a significant amount of quantitative data, which is summarized below for clarity and comparison.
Table 1: In Vitro Inhibitory Activity of FNDR-20123
| Target | IC50 (nM) |
| Plasmodium HDAC | 31[1][2] |
| Human HDAC (HeLa nuclear extract) | 3[1][2] |
| P. falciparum (Asexual Blood Stage) | 42[1][2] |
| P. falciparum Gametocytes (Male) | 190[1] |
| P. falciparum Gametocytes (Female) | >5000[1] |
Table 2: Isoform Selectivity of FNDR-20123 against Human HDACs
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 25[3] |
| HDAC2 | 29[3] |
| HDAC3 | 2[3] |
| HDAC6 | 11[3] |
| HDAC8 | 282[3] |
Table 3: ADME-PK Properties of FNDR-20123
| Parameter | Value |
| Human Liver Microsomal Stability | >75% remaining after 2h[1][2] |
| Mouse Liver Microsomal Stability | >75% remaining after 2h[1][2] |
| Rat Liver Microsomal Stability | >75% remaining after 2h[1][2] |
| Human Plasma Protein Binding | 57%[1][2] |
| hERG Liability | >100 µM[1][2] |
| CYP Isoform Inhibition (tested) | IC50 > 25 µM[1][2] |
| Cytotoxicity (HepG-2 & THP-1) | Negligible[1][2] |
Table 4: In Vivo Efficacy of FNDR-20123
| Animal Model | Dosing | Outcome |
| Mouse model for P. falciparum | 10 mg/kg & 50 mg/kg (p.o.) for 4 days | Significant reduction in parasitemia[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of FNDR-20123 are provided below.
HDAC Fluorescent Activity Assay
The inhibitory activity of FNDR-20123 against Plasmodium and human HDACs was determined using a fluorescent activity assay.[4] The assay measures the release of a fluorescent molecule (AMC) upon the deacetylation of a fluorogenic substrate by HDACs.
-
Enzyme and Substrate: Recombinant HDAC isoforms and a fluorogenic substrate were used.
-
Procedure: The compound was incubated with the HDAC enzyme and substrate.
-
Detection: The fluorescence was measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Control: A known HDAC inhibitor (e.g., Trichostatin A) was used as a positive control.
P. falciparum Asexual Blood Stage Assay
The anti-malarial activity against the asexual blood stage of P. falciparum was determined to assess the compound's ability to kill the parasite form responsible for clinical malaria.[4]
-
Parasite Strain: P. falciparum 3D7 or other relevant strains.
-
Culture: Parasites were cultured in human erythrocytes.
-
Treatment: Synchronized parasite cultures were treated with serial dilutions of FNDR-20123.
-
Assessment: Parasite growth inhibition was measured using methods such as the SYBR Green I-based fluorescence assay or microscopic counting of parasitemia.
Gametocyte-Functional Viability Assay
This assay was performed to evaluate the activity of FNDR-20123 against the sexual stages (gametocytes) of the parasite, which are responsible for transmission to mosquitoes.[4]
-
Gametocyte Culture: Mature P. falciparum gametocytes were cultured in vitro.
-
Treatment: Gametocytes were exposed to various concentrations of FNDR-20123.
-
Viability Assessment: Gametocyte viability was assessed, for example, by measuring male gamete formation (exflagellation) or using metabolic assays.
In Vivo Efficacy in a Mouse Model
The therapeutic efficacy of FNDR-20123 was evaluated in a humanized SCID mouse model infected with P. falciparum.[2]
-
Animal Model: Severe combined immunodeficient (SCID) mice engrafted with human erythrocytes.
-
Infection: Mice were infected with P. falciparum.
-
Treatment: FNDR-20123 was administered orally or by other routes at specified doses and schedules.
-
Outcome Measurement: Parasitemia was monitored over time by microscopy of blood smears or flow cytometry.
Conclusion
FNDR-20123 represents a significant advancement in the search for novel antimalarial therapies. Its potent activity against multiple life cycle stages of P. falciparum, favorable pharmacokinetic profile, and unique mechanism of action make it a strong candidate for further development. The data presented in this guide underscore the potential of targeting parasite epigenetics as a viable strategy to combat malaria and overcome existing drug resistance. Further studies, including detailed toxicological assessments and clinical trials, are warranted to fully elucidate the therapeutic potential of FNDR-20123.
References
- 1. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
FNDR-20123 Free Base: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor with potent anti-malarial properties. It demonstrates significant inhibitory activity against both Plasmodium falciparum and human HDACs, targeting multiple stages of the parasite's life cycle. This document provides detailed application notes and protocols for a suite of in vitro assays to characterize the activity of FNDR-20123 free base, including its anti-malarial efficacy, HDAC inhibition profile, and safety assessment.
Introduction
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel anti-malarial therapeutics with new mechanisms of action. Histone deacetylases (HDACs) have been identified as a promising therapeutic target. FNDR-20123 is a potent HDAC inhibitor that has shown efficacy against both the asexual and sexual stages of P. falciparum, indicating its potential to both treat malaria and block its transmission.[1][2][3] The following protocols and data provide a framework for the in vitro evaluation of FNDR-20123 and similar compounds.
Data Presentation
Table 1: In Vitro Inhibitory Activity of FNDR-20123
| Target | Assay Type | IC50 (nM) |
| Plasmodium falciparum HDAC | Biochemical | 31[1][2][3] |
| Human HDACs (pan) | Biochemical | 3[1][2][3] |
| P. falciparum (asexual stage) | Cell-based | 41[1][2][3] |
| P. falciparum (male gametocytes) | Cell-based | 190[1][2][3] |
| P. falciparum (female gametocytes) | Cell-based | >5000[4][5] |
Table 2: FNDR-20123 Inhibitory Profile against Human HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 25[1][2][3] |
| HDAC2 | 29[1][2][3] |
| HDAC3 | 2[1][2][3] |
| HDAC6 | 11[1][2][3] |
| HDAC8 | 282[1][2][3] |
Table 3: In Vitro Safety Profile of FNDR-20123
| Assay | Cell Line/System | Result (IC50) |
| Cytotoxicity | HepG2, THP-1 | Negligible cytotoxicity observed[4][5] |
| hERG Inhibition | hERG-expressing cells | > 100 µM[4][5] |
| CYP450 Inhibition | Human liver microsomes | > 25 µM for tested isoforms[4][5] |
Signaling Pathway
FNDR-20123 acts by inhibiting histone deacetylases (HDACs), which are crucial enzymes in the epigenetic regulation of gene expression. By blocking HDACs, FNDR-20123 leads to an accumulation of acetylated histones, altering chromatin structure and affecting gene transcription. This disruption of the parasite's epigenetic machinery is believed to be the primary mechanism of its anti-malarial activity.
Caption: Mechanism of action of FNDR-20123 as an HDAC inhibitor.
Experimental Protocols
Experimental Workflow Overview
Caption: In vitro assay workflow for FNDR-20123 characterization.
Plasmodium falciparum Asexual Blood Stage Assay
This protocol is adapted from standard SYBR Green I-based fluorescence assays.
Objective: To determine the 50% inhibitory concentration (IC50) of FNDR-20123 against the asexual erythrocytic stage of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells
-
Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer
-
FNDR-20123 stock solution (in DMSO)
-
Positive control (e.g., Chloroquine)
-
Incubator with gas mixture (5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader
Procedure:
-
Synchronize P. falciparum cultures to the ring stage.
-
Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia.
-
Serially dilute FNDR-20123 in complete culture medium in a 96-well plate.
-
Add the parasite culture to each well.
-
Incubate the plates for 72 hours at 37°C in the specialized gas mixture.
-
After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence intensity (excitation: ~485 nm, emission: ~530 nm).
-
Calculate the percent inhibition relative to untreated controls and determine the IC50 value using a dose-response curve.
Gametocyte Functional Viability Assay
This protocol is based on the methods described by Ruecker et al. and is designed to assess the effect of compounds on the viability of mature male and female gametocytes.[6][7][8][9]
Objective: To determine the IC50 of FNDR-20123 against mature P. falciparum gametocytes.
Materials:
-
Mature (Stage V) P. falciparum gametocyte culture
-
Gametocyte culture medium
-
96-well plates
-
FNDR-20123 stock solution
-
Positive control (e.g., primaquine)
-
Activation medium (e.g., ookinete medium containing xanthurenic acid)
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Seed mature gametocyte cultures in 96-well plates.
-
Add serially diluted FNDR-20123 to the wells and incubate for 48 hours.
-
To assess male gametocyte viability, add activation medium to induce exflagellation.
-
Quantify exflagellation centers using light microscopy or a specific fluorescent dye for male gametes.
-
To assess female gametocyte viability, specific fluorescent markers or downstream development assays can be employed.
-
Calculate the percent inhibition of gamete formation compared to untreated controls and determine the IC50.
In Vitro HDAC Inhibition Assay (Fluorometric)
This is a general protocol for a fluorometric HDAC inhibition assay.
Objective: To quantify the inhibitory activity of FNDR-20123 against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6, 8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer solution
-
FNDR-20123 stock solution
-
Positive control (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Add assay buffer, HDAC substrate, and serially diluted FNDR-20123 to the wells of a 96-well plate.
-
Initiate the reaction by adding the specific recombinant HDAC enzyme to each well.
-
Incubate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and add the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate for a short period to allow for fluorophore development.
-
Measure fluorescence intensity (excitation: ~360 nm, emission: ~460 nm).
-
Calculate the percent inhibition and determine the IC50 value.
In Vitro Safety Assays
a) Cytotoxicity Assay (MTT or WST-1):
-
Objective: To assess the general cytotoxicity of FNDR-20123.
-
Cell Lines: HepG2 (human liver carcinoma) and THP-1 (human monocytic) cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of FNDR-20123 for 24-48 hours.
-
Add MTT or WST-1 reagent to each well and incubate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control.
-
b) hERG Inhibition Assay:
-
Objective: To evaluate the potential for FNDR-20123 to cause cardiac arrhythmias by inhibiting the hERG potassium channel.
-
Method: Automated patch-clamp or fluorescence-based thallium flux assays using hERG-expressing cell lines (e.g., HEK293).[1][3][10][11]
-
Procedure: The specific protocol will depend on the chosen platform, but generally involves exposing the cells to various concentrations of FNDR-20123 and measuring the hERG channel current or ion flux.
c) CYP450 Inhibition Assay:
-
Objective: To assess the potential for drug-drug interactions by determining if FNDR-20123 inhibits major cytochrome P450 enzymes.[2][4][12]
-
System: Human liver microsomes.
-
Procedure:
-
Incubate human liver microsomes with specific CYP isoform probe substrates and a range of FNDR-20123 concentrations.
-
Initiate the reaction with NADPH.
-
After a set incubation time, stop the reaction.
-
Quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
Determine the IC50 of FNDR-20123 for each CYP isoform.
-
References
- 1. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. lnhlifesciences.org [lnhlifesciences.org]
- 6. A male and female gametocyte functional viability assay to identify biologically relevant malaria transmission-blocking drugs | Medicines for Malaria Venture [mmv.org]
- 7. journals.asm.org [journals.asm.org]
- 8. A male and female gametocyte functional viability assay to identify biologically relevant malaria transmission-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Application Notes and Protocols for FNDR-20123 in P. falciparum Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor with potent anti-malarial activity against Plasmodium falciparum.[1][2][3][4] It represents a promising candidate for the treatment of malaria, including drug-resistant strains.[1][2][4]
Mechanism of Action:
FNDR-20123 functions as a pan-HDAC inhibitor, targeting the epigenetic machinery of both the parasite and human host cells.[4] Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, FNDR-20123 is thought to induce hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression in the parasite, ultimately leading to its death.[5][6][7][8] The compound has been shown to inhibit Plasmodium HDAC1 (PfHDAC1) and is active against both the asexual blood stages and the sexual gametocyte stages of P. falciparum, suggesting it may also have transmission-blocking potential.[4][9]
Quantitative Data Summary:
The following table summarizes the key inhibitory concentrations (IC50) of FNDR-20123 against various targets.
| Target/Stage | IC50 Value | Reference |
| Plasmodium HDAC | 31 nM | [1][2][3][9] |
| Human HDAC | 3 nM | [1][2][3][9] |
| P. falciparum Asexual Blood Stage | 41 nM | [1][2][3][4] |
| P. falciparum Male Gametocytes | 190 nM | [1][2][3][4][9] |
| P. falciparum Female Gametocytes | > 5 µM | [9][10] |
| Human HDAC1 | 25 nM | [1][2][3] |
| Human HDAC2 | 29 nM | [1][2][3] |
| Human HDAC3 | 2 nM | [1][2][3] |
| Human HDAC6 | 11 nM | [1][2][3] |
| Human HDAC8 | 282 nM | [1][2][3] |
Pharmacokinetics and Safety:
In vivo studies in a mouse model have shown that FNDR-20123 can significantly reduce parasitemia when administered orally.[10] The compound exhibits good oral exposure and a half-life of 5.5 hours in rats.[9][10] Importantly, it shows negligible cytotoxicity to HepG-2 and THP-1 cell lines.[9]
Experimental Protocols
Herein are detailed protocols for the use of FNDR-20123 in P. falciparum culture, including parasite maintenance, synchronization, and drug sensitivity assays.
P. falciparum Asexual Stage Culture
This protocol describes the continuous in vitro culture of asexual P. falciparum erythrocytic stages.
Materials:
-
RPMI-1640 medium with L-glutamine and HEPES
-
Human serum (Type A+) or Albumax I
-
Human red blood cells (Type O+)
-
Gentamicin
-
Hypoxanthine
-
Sodium bicarbonate
-
Gas mixture (5% CO2, 5% O2, 90% N2) or a candle jar
-
Sterile culture flasks (25 cm² or 75 cm²)
-
Incubator at 37°C
Complete Culture Medium (CCM):
-
To 500 mL of RPMI-1640, add 25 mL of heat-inactivated human serum (5% final concentration) or 2.5 g of Albumax I (0.5% final concentration).
-
Add 50 µL of gentamicin (10 mg/mL stock) for a final concentration of 10 µg/mL.
-
Add 5 mL of a 10 mM hypoxanthine stock solution for a final concentration of 100 µM.
-
Aseptically add 10.5 mL of 5% sodium bicarbonate solution.
-
Store at 4°C for up to two weeks.
Procedure:
-
Maintain parasite cultures in sealed flasks at a 5% hematocrit in CCM.
-
Incubate at 37°C in a humidified incubator with the specified gas mixture or in a candle jar.
-
Change the medium daily to replenish nutrients and remove waste products.
-
Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
-
When parasitemia reaches 5-8%, sub-culture the parasites by diluting with fresh, washed O+ red blood cells to a parasitemia of 0.5-1%.
Synchronization of P. falciparum Culture
Synchronization is crucial for stage-specific drug assays. This protocol uses D-sorbitol to selectively lyse late-stage trophozoites and schizonts, leaving a culture enriched in ring-stage parasites.
Materials:
-
P. falciparum culture with a high proportion of ring stages
-
5% (w/v) D-sorbitol solution in sterile distilled water, pre-warmed to 37°C
-
Complete Culture Medium (CCM)
-
Centrifuge
Procedure:
-
Transfer the parasite culture to a sterile centrifuge tube.
-
Pellet the erythrocytes by centrifugation at 500 x g for 5 minutes.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 5-10 volumes of pre-warmed 5% D-sorbitol solution.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the pellet twice with CCM, centrifuging and aspirating the supernatant each time.
-
Resuspend the final pellet in fresh CCM and return to the incubator. The culture will now be highly synchronized at the ring stage.
Asexual Stage Drug Sensitivity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of FNDR-20123 against the asexual blood stages of P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
FNDR-20123 stock solution (e.g., in DMSO)
-
Complete Culture Medium (CCM)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare a serial dilution of FNDR-20123 in CCM in a separate 96-well plate.
-
Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit in CCM.
-
Add 100 µL of the parasite suspension to each well of the 96-well black, clear-bottom plate.
-
Add 100 µL of the FNDR-20123 dilutions to the respective wells. Include wells with no drug (positive control) and wells with uninfected erythrocytes (negative control).
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator or candle jar.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5,000) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Gametocyte Viability Assay
This protocol is a general guideline for assessing the effect of FNDR-20123 on mature gametocytes. Specific assays may vary.
Materials:
-
Mature (Stage V) P. falciparum gametocyte culture
-
FNDR-20123 stock solution
-
Gametocyte culture medium
-
Reagents for assessing viability (e.g., AlamarBlue, or reagents for male gamete exflagellation assay)
-
96-well plates
-
Incubator at 37°C
Procedure:
-
Purify mature gametocytes from the asexual culture if necessary.
-
Plate the gametocytes in a 96-well plate.
-
Add serial dilutions of FNDR-20123 to the wells.
-
Incubate for 48-72 hours.
-
Assess gametocyte viability. For a male gamete exflagellation assay, stimulate exflagellation with xanthurenic acid and observe under a microscope. For metabolic assays, add a viability reagent like AlamarBlue and measure the resulting fluorescence or absorbance.
-
Determine the IC50 value as described for the asexual stage assay.
Visualizations
Caption: Mechanism of HDAC inhibition by FNDR-20123.
Caption: Experimental workflow for FNDR-20123 testing.
References
- 1. Synchronous culture of Plasmodium falciparum at high parasitemia levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iddo.org [iddo.org]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Potent Antimalarial Activity of Histone Deacetylase Inhibitor Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity of alkoxyamide-based histone deacetylase inhibitors against Plasmodium falciparum malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of HDAC Inhibitors with Potent Activity Against Multiple Malaria Parasite Life Cycle Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: FNDR-20123 for In Vivo Malaria Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of FNDR-20123, a novel histone deacetylase (HDAC) inhibitor, in a humanized mouse model for the study of malaria. The provided protocols are based on established research to ensure reproducibility and accuracy in your experiments.
Introduction
FNDR-20123 is a first-in-class, orally active anti-malarial compound that functions as a potent inhibitor of histone deacetylases (HDACs).[1][2][3] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel therapeutics with unique mechanisms of action.[3][4] HDACs represent a promising therapeutic target in malaria, and FNDR-20123 has demonstrated significant efficacy in reducing parasitemia in preclinical in vivo models.[3][4] This document outlines the key characteristics of FNDR-20123 and provides a detailed protocol for its evaluation in a severe combined immunodeficiency (SCID) mouse model of human P. falciparum malaria.
Mechanism of Action
FNDR-20123 exerts its anti-malarial activity by inhibiting HDACs, which are crucial enzymes in the epigenetic regulation of gene expression in Plasmodium falciparum.[3] By inhibiting these enzymes, FNDR-20123 disrupts the normal lifecycle of the parasite. It is a pan-HDAC inhibitor, affecting multiple HDAC isoforms.[5] This distinct mechanism of action suggests that FNDR-20123 may be effective against parasite strains that have developed resistance to other anti-malarial drugs.[4]
Data Presentation
In Vitro Activity of FNDR-20123
| Parameter | IC50 Value | Target | Notes |
| Plasmodium HDAC Inhibition | 31 nM[1][2][4] | Pan-HDAC | --- |
| Human HDAC Inhibition | 3 nM[1][2][4] | Pan-HDAC | --- |
| P. falciparum Asexual Blood Stage | 41 nM[1][2][4] | --- | Effective against multi-drug resistant strains.[4] |
| Male Gametocytes | 190 nM[1][2][4] | --- | Indicates potential for transmission control.[4] |
| Female Gametocytes | > 5 µM[4] | --- | --- |
In Vivo Efficacy of FNDR-20123 in SCID Mouse Model
| Compound | Dose (mg/kg) | Route of Administration | Parasitemia (%) |
| FNDR-20123 | 10 | Oral (p.o.) | 6.5[1][2] |
| FNDR-20123 | 50 | Oral (p.o.) | 2.57[1][2] |
Pharmacokinetic and Safety Profile of FNDR-20123
| Parameter | Value | Species | Notes |
| Cmax | 1.1 µM[4][6] | Rat | At 100 mg/kg oral dose.[4][6] |
| T1/2 | 5.5 h[4][6] | Rat | --- |
| Liver Microsome Stability | > 75% remaining after 2h | Human, Mouse, Rat | High stability.[4] |
| Plasma Protein Binding | 57%[4] | Human | Low binding.[4] |
| hERG Liability | > 100 µM[4] | --- | No significant liability.[4] |
| CYP Isoform Inhibition | IC50 > 25 µM[4] | --- | Does not inhibit tested isoforms.[4] |
| Cytotoxicity (HepG-2, THP-1) | Negligible[4][6] | --- | --- |
Experimental Protocols
In Vivo Efficacy Study in a SCID Mouse Model of Human P. falciparum Malaria
This protocol is adapted from the methodology described for the evaluation of FNDR-20123.[4][5]
1. Animal Model:
-
Species: Severe Combined Immunodeficient (SCID) mice.
-
Housing: Maintained in a sterile environment to prevent opportunistic infections.
-
Humanization: Mice are engrafted with human erythrocytes to allow for the propagation of P. falciparum.
2. Parasite Strain:
-
Plasmodium falciparum (specific strain as required, including multi-drug resistant strains).
3. Infection Protocol:
-
At day 0, infect SCID mice with P. falciparum-parasitized human erythrocytes.
-
The inoculum should contain approximately 2 x 10^7 parasitized erythrocytes in a volume of 0.1 ml.[4][5]
-
Administer the inoculum intravenously or intraperitoneally.
4. Drug Formulation and Administration:
-
Preparation: Dissolve FNDR-20123 in 100% DMSO for a stock solution.[4][5] Further dilutions can be made in an appropriate vehicle for administration.
-
Dosing:
-
Begin treatment on day 3 post-infection and continue for 4 consecutive days (until day 6).[4][5]
-
Test various routes of administration, including oral (p.o.), subcutaneous (s.c.), and intraperitoneal (i.p.).[4]
-
Recommended oral doses for efficacy testing are 10 mg/kg and 50 mg/kg.[1][2]
-
The administration volume should be adjusted to 10 ml/kg.[4][5]
-
-
Control Groups:
5. Monitoring and Sample Collection:
-
On day 7 post-infection, collect a small volume of blood (e.g., 2 µl) from the tail vein.[4][5]
-
Monitor the general health and body weight of the mice daily.
6. Determination of Parasitemia:
-
Prepare thin blood smears from the collected blood samples.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitized red blood cells by counting at least 10,000 erythrocytes under a microscope.[4][5]
-
Hematocrit can be determined by FACS analysis.[4]
7. Data Analysis:
-
Calculate the mean parasitemia for each treatment group.
-
Compare the parasitemia in the FNDR-20123 treated groups to the vehicle control group to determine the percentage of parasite inhibition.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FNDR-20123 Administration in Mice
Introduction
FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor with potent anti-malarial properties.[1][2][3] It targets both Plasmodium and human HDACs, with IC50 values of 31 nM and 3 nM, respectively.[1][2][4][5] FNDR-20123 has demonstrated significant efficacy in reducing parasitemia in mouse models of Plasmodium falciparum infection.[1][2][6] These notes provide detailed protocols for the preparation and administration of FNDR-20123 to mice for efficacy and pharmacokinetic studies.
Data Presentation
Table 1: In Vivo Efficacy of FNDR-20123 in P. falciparum-infected Mice
| Animal Model | Dosage | Administration Route | Dosing Regimen | Result |
| NODscidIL2Rγnull mice engrafted with human erythrocytes | 10 mg/kg | Oral (p.o.) | Daily for 4 days | 6.5% parasitemia |
| NODscidIL2Rγnull mice engrafted with human erythrocytes | 50 mg/kg | Oral (p.o.) | Daily for 4 days | 2.57% parasitemia |
| Humanized SCID mice | 50 mg/kg and 100 mg/kg | Intraperitoneal (i.p.) | Not specified | Reduction in parasitemia |
| Mouse model for P. falciparum infection | Not specified | Subcutaneous (s.c.) | Not specified | Significant reduction in parasitemia |
| Not specified | 100 mg/kg | Oral (p.o.) | Daily for 14 days | No abnormality in body weight or gross organ pathology |
Table 2: Inhibitory Activity (IC50) of FNDR-20123 against HDAC Isoforms
| Target | IC50 |
| Plasmodium HDAC | 31 nM |
| Human HDAC | 3 nM |
| HDAC1 | 25 nM |
| HDAC2 | 29 nM |
| HDAC3 | 2 nM |
| HDAC6 | 11 nM |
| HDAC8 | 282 nM |
| P. falciparum (asexual stage) | 41 nM |
| P. falciparum (male gametocytes) | 190 nM |
Experimental Protocols
Protocol 1: Preparation of FNDR-20123 for Oral Administration
This protocol describes the preparation of FNDR-20123 for oral gavage in mice.
Materials:
-
FNDR-20123
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil (for alternative formulation)
-
0.1% (v/v) Tween 80 + 0.5% (w/v) methylcellulose solution (for alternative formulation)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Formulation 1 (DMSO/PEG300/Tween-80/Saline):
-
Prepare a stock solution of FNDR-20123 in DMSO (e.g., 20.8 mg/mL).[1]
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]
-
Add 450 µL of saline to reach the final volume of 1 mL and mix well.[1]
-
It is recommended to prepare this working solution fresh on the day of use.[1]
-
-
Formulation 2 (Methylcellulose/Tween-80):
-
Formulation 3 (Corn Oil):
Protocol 2: Oral Administration for Efficacy Studies in Mice
This protocol is designed for evaluating the in vivo efficacy of FNDR-20123 against P. falciparum in an infected mouse model.
Materials:
-
P. falciparum-infected mice (e.g., NODscidIL2Rγnull mice engrafted with human erythrocytes)[1][2]
-
Prepared FNDR-20123 formulation
-
Oral gavage needles (20-22 gauge)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the FNDR-20123 formulation to administer. The dosing volume is typically 10 mL/kg.[6][8]
-
Administer the calculated dose of FNDR-20123 (e.g., 10 mg/kg or 50 mg/kg) orally via gavage once daily for 4 consecutive days.[1][2][6][8]
-
A control group of infected mice should receive the vehicle only.[6]
-
On day 7 post-infection, collect a small blood sample from the tail vein to determine parasitemia levels.[6][8]
Protocol 3: Pharmacokinetic Study in Mice
This protocol outlines a single-dose pharmacokinetic study of FNDR-20123 in mice.
Materials:
-
Female C.B-17/IcrHsd-PrkdcscidLystbg or male BALB/c mice[6][8]
-
Prepared FNDR-20123 formulation
-
Oral gavage needles
-
Syringes
-
Blood collection tubes with K2EDTA anticoagulant
-
Centrifuge
-
Equipment for isoflurane anesthesia
Procedure:
-
Acclimate mice for at least 7 days prior to the experiment.[6][8]
-
Fast the animals for 3-4 hours before administering the compound.[6][8]
-
Collect blood samples at various time points over a 24-hour period post-dose via the retro-orbital route under mild isoflurane anesthesia.[8]
-
Centrifuge the collected blood samples at 4000 rpm for 10 minutes to separate the plasma.[8]
-
Store the harvested plasma at -80°C until analysis.[8]
Mandatory Visualization
Mechanism of Action of FNDR-20123
Caption: Mechanism of FNDR-20123 as an HDAC inhibitor in Plasmodium.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of FNDR-20123.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FNDR-20123|CAS |DC Chemicals [dcchemicals.com]
- 6. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. scispace.com [scispace.com]
FNDR-20123: Application Notes and Protocols for the Study of Drug-Resistant Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control efforts. This necessitates the development of novel antimalarial agents with mechanisms of action distinct from currently available drugs. FNDR-20123 is a potent, first-in-class, and orally active histone deacetylase (HDAC) inhibitor that has demonstrated significant activity against both drug-sensitive and multi-drug resistant (MDR) strains of P. falciparum.[1][2] As an epigenetic modulator, FNDR-20123 targets the parasite's transcriptional regulation, a mechanism that shows no cross-resistance with existing antimalarials.[2][3] These application notes provide detailed protocols for the in vitro and in vivo evaluation of FNDR-20123 and similar compounds, aiding researchers in the study of drug-resistant malaria.
Mechanism of Action: HDAC Inhibition in Plasmodium falciparum
Histone deacetylases (HDACs) are critical enzymes in the epigenetic regulation of gene expression in P. falciparum.[4][5] They remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, FNDR-20123 induces hyperacetylation of histones, which in turn alters chromatin structure and leads to the dysregulation of genes essential for the parasite's life cycle, including those involved in antigenic variation and gametocyte conversion.[6] This disruption of transcriptional control is the basis of its potent antimalarial activity.
Caption: Mechanism of action of FNDR-20123 as an HDAC inhibitor in P. falciparum.
Data Presentation
In Vitro Activity of FNDR-20123
The following tables summarize the in vitro potency of FNDR-20123 against various P. falciparum strains and its effect on different parasite stages.
| Parameter | IC50 (nM) | Reference |
| P. falciparum (Asexual Blood Stage) | 42 | [2] |
| Plasmodium HDAC | 31 | [2] |
| Human HDAC | 3 | [2] |
Table 1: Potency of FNDR-20123 against P. falciparum and HDAC enzymes.
| Parasite Stage | IC50 | Reference |
| Male Gametocytes | 190 nM | [2] |
| Female Gametocytes | > 5 µM | [2] |
Table 2: Activity of FNDR-20123 against P. falciparum gametocytes.
In Vivo and Pharmacokinetic Data
| Parameter | Value | Reference |
| Oral Pharmacokinetics (Rats, 100 mg/kg) | Cmax = 1.1 µM, T1/2 = 5.5 h | [2] |
| Cytotoxicity (HepG-2 and THP-1 cell lines) | Negligible | [2][7] |
| hERG Liability | > 100 µM | [7] |
| CYP Isoform Inhibition | IC50 > 25 µM | [7] |
| Plasma Protein Binding (Human) | 57% | [7] |
| Liver Microsomal Stability (Human/Mouse/Rat) | > 75% remaining after 2h | [7] |
Table 3: Summary of pharmacokinetic and safety profile of FNDR-20123.
Experimental Protocols
Protocol 1: In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)
This protocol details the determination of the 50% inhibitory concentration (IC50) of a test compound against the asexual erythrocytic stages of P. falciparum.
Caption: Workflow for the SYBR Green I-based in vitro antimalarial susceptibility assay.
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2, W2)
-
Human erythrocytes (O+)
-
Complete Medium (RPMI-1640, 0.5% Albumax II, hypoxanthine, gentamicin)
-
96-well black, clear-bottom microplates
-
Test compound (e.g., FNDR-20123) and control drugs (e.g., chloroquine, artemisinin)
-
Lysis buffer with SYBR Green I
-
Fluorescence plate reader
Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of the test and control compounds in complete medium in a 96-well plate.
-
Parasite Culture: Synchronize P. falciparum cultures to the ring stage. Adjust the culture to a final parasitemia of 0.5% and a hematocrit of 2%.
-
Assay Incubation: Add the parasite suspension to the drug-containing plates and incubate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[8]
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour and then measure fluorescence using an appropriate plate reader (Excitation: ~485 nm, Emission: ~535 nm).[9][10]
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a non-linear regression model.
Protocol 2: In Vivo Efficacy Testing (4-Day Suppressive Test)
This protocol is a standard method to evaluate the in vivo efficacy of an antimalarial compound in a mouse model.
Caption: Workflow for the 4-day suppressive in vivo efficacy test in a mouse model.
Materials:
-
SCID mice
-
P. falciparum-infected human erythrocytes
-
Test compound (e.g., FNDR-20123)
-
Vehicle for drug administration
-
Standard antimalarial drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: On day 0, infect SCID mice intravenously or intraperitoneally with P. falciparum-infected human erythrocytes.[11]
-
Treatment: Administer the test compound or vehicle control (e.g., orally) daily from day 0 to day 3 post-infection.
-
Parasitemia Measurement: On day 4, collect tail blood, prepare thin blood smears, and stain with Giemsa. Determine the percentage of parasitemia by microscopy.
-
Efficacy Calculation: Calculate the percent suppression of parasitemia in the treated groups compared to the vehicle control group.
Protocol 3: Pharmacokinetic and Toxicity Assessment
A summary of key in vitro and in vivo assays for evaluating the ADME-Tox properties of antimalarial candidates.
In Vitro ADME Assays:
-
Metabolic Stability: Incubate the test compound with liver microsomes (human, mouse, rat) to determine its metabolic stability.
-
Plasma Protein Binding: Use equilibrium dialysis or ultracentrifugation to determine the extent of binding to plasma proteins.
-
CYP450 Inhibition: Assess the potential for drug-drug interactions by evaluating the inhibition of major cytochrome P450 isoforms.
-
hERG Inhibition: Evaluate the potential for cardiotoxicity by assessing the inhibition of the hERG potassium channel.
In Vivo Pharmacokinetics:
-
Administer a single dose of the test compound to rodents (e.g., rats, mice) via the intended clinical route (e.g., oral).
-
Collect blood samples at various time points post-dosing.
-
Analyze plasma samples using LC-MS/MS to determine the concentration of the compound over time.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
In Vitro Cytotoxicity:
-
Assess the cytotoxicity of the compound against mammalian cell lines (e.g., HepG2, THP-1) using assays such as the MTT or neutral red uptake assay.[12]
In Vivo Acute Toxicity:
-
Administer escalating single doses of the test compound to rodents.
-
Observe the animals for signs of toxicity and mortality over a 14-day period.
-
Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.[13]
Conclusion
FNDR-20123 represents a promising new class of antimalarial compounds with a novel mechanism of action that is effective against drug-resistant strains of P. falciparum. The protocols outlined in these application notes provide a framework for the comprehensive evaluation of FNDR-20123 and other HDAC inhibitors as potential therapeutic agents for malaria. The use of standardized in vitro and in vivo assays is crucial for generating reliable and comparable data to advance the development of new and effective treatments to combat the global challenge of malaria.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Histone Deacetylases Play a Major Role in the Transcriptional Regulation of the Plasmodium falciparum Life Cycle | PLOS Pathogens [journals.plos.org]
- 5. Histone deacetylases play a major role in the transcriptional regulation of the Plasmodium falciparum life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Plasmodium falciparum Histone Deacetylase Regulates Antigenic Variation and Gametocyte Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. mmv.org [mmv.org]
- 12. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 13. benchchem.com [benchchem.com]
FNDR-20123: A Novel Epigenetic Tool for Malaria Research and Drug Development
Application Note & Protocols
Introduction
The emergence of drug-resistant Plasmodium falciparum strains necessitates the development of novel antimalarial therapeutics with new mechanisms of action. Epigenetic regulation, particularly histone acetylation, plays a crucial role in the complex life cycle of the malaria parasite, making the enzymes involved in these processes attractive drug targets.[1][2][3] FNDR-20123 is a potent, first-in-class, orally active histone deacetylase (HDAC) inhibitor that has demonstrated significant activity against both the asexual and sexual stages of P. falciparum.[4] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of FNDR-20123, including its mechanism of action, key experimental data, and detailed protocols for its application in malaria research.
Mechanism of Action
FNDR-20123 functions as a pan-HDAC inhibitor, targeting the histone deacetylase enzymes that are vital for the regulation of gene expression in P. falciparum.[4][5] By inhibiting HDACs, FNDR-20123 disrupts the delicate balance of histone acetylation, leading to hyperacetylation of histones. This alteration in chromatin structure affects gene transcription, ultimately leading to parasite death.[1][5] The compound has been shown to inhibit both Plasmodium and human HDACs, with a higher potency against several human HDAC isoforms.[4][6] Its distinct mechanism of action is highlighted by its consistent activity against various drug-resistant parasite strains.[5]
Caption: Mechanism of action of FNDR-20123 as an HDAC inhibitor in P. falciparum.
Quantitative Data Summary
The following tables summarize the key quantitative data for FNDR-20123 from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of FNDR-20123
| Target | IC50 (nM) |
| Plasmodium falciparum HDAC | 31[5][6] |
| Human HDAC (pan) | 3[5][6] |
| P. falciparum Asexual Blood Stage (3D7) | 41-42[5][6] |
| P. falciparum Male Gametocytes | 190[5] |
| P. falciparum Female Gametocytes | > 5000[6] |
| Human HDAC1 | 25[4][7] |
| Human HDAC2 | 29[4][7] |
| Human HDAC3 | 2[4][7] |
| Human HDAC6 | 11[4][7] |
| Human HDAC8 | 282[4][7] |
Table 2: Pharmacokinetic and Safety Profile of FNDR-20123
| Parameter | Value | Species |
| Cmax (Oral, 100 mg/kg) | 1.1 µM | Rat[5][6] |
| T1/2 (Oral, 100 mg/kg) | 5.5 h | Rat[5][6] |
| Plasma Protein Binding | 57% | Human[5][6] |
| Liver Microsomal Stability (2h) | > 75% remaining | Human/Mouse/Rat[5][6] |
| hERG Liability | > 100 µM | Human[5][6] |
| CYP Isoform Inhibition (IC50) | > 25 µM | Human[5][6] |
| Cytotoxicity (HepG2, THP-1) | Negligible | Human[5][6] |
Experimental Protocols
Detailed methodologies for key experiments involving FNDR-20123 are provided below.
Protocol 1: P. falciparum Asexual Blood Stage Assay
This protocol is used to determine the anti-malarial activity of FNDR-20123 against the asexual blood stage of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes
-
Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine)
-
FNDR-20123 stock solution (in DMSO)
-
96-well microplates
-
SYBR Green I dye
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare serial dilutions of FNDR-20123 in complete culture medium.
-
Add 100 µL of parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well of a 96-well plate.
-
Add 100 µL of the FNDR-20123 dilutions to the respective wells. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Incubate the plate for 72 hours at 37°C in a gas mixture (5% CO2, 5% O2, 90% N2).
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration.
Caption: Workflow for the P. falciparum asexual blood stage assay.
Protocol 2: Gametocyte-Functional Viability Assay
This protocol assesses the activity of FNDR-20123 against the sexual stages (gametocytes) of P. falciparum.
Materials:
-
Mature P. falciparum gametocyte culture (e.g., NF54 strain)
-
FNDR-20123 stock solution
-
Gametocyte culture medium
-
Reagents for male gamete exflagellation assay (e.g., xanthurenic acid)
-
Microscope
Procedure:
-
Culture P. falciparum to produce mature stage V gametocytes.
-
Treat the gametocyte culture with serial dilutions of FNDR-20123 for 48 hours.
-
To assess male gametocyte viability, induce exflagellation by treating with xanthurenic acid.
-
Observe and count the number of exflagellation centers per field of view under a microscope.
-
For female gametocyte viability, a more complex assay involving fertilization and zygote development may be required.
-
Calculate the IC50 value based on the reduction in gametocyte viability or function compared to untreated controls.
Protocol 3: In Vivo Efficacy Study in a SCID Mouse Model
This protocol evaluates the therapeutic efficacy of FNDR-20123 in a humanized mouse model of P. falciparum malaria.[5]
Materials:
-
NODscidIL2Rγnull mice
-
P. falciparum-infected human erythrocytes
-
FNDR-20123 formulation for oral administration (e.g., in 100% DMSO, further diluted for dosing)
-
Standard antimalarial drug (e.g., chloroquine)
-
Equipment for intravenous injection and blood collection
-
Microscope and reagents for Giemsa staining
Procedure:
-
On day 0, inject NODscidIL2Rγnull mice intravenously with P. falciparum-parasitized human erythrocytes (e.g., 2 x 10^7 parasitized cells).[8]
-
From day 3 to day 6 post-infection, treat the mice daily with FNDR-20123 via oral gavage (e.g., 50 mg/kg).[5][8] Include a vehicle control group and a positive control group treated with a standard antimalarial.
-
On day 7 post-infection, collect tail blood to prepare thin blood smears.[5]
-
Stain the smears with Giemsa and determine the parasitemia by microscopic examination of at least 10,000 erythrocytes.[5]
-
Calculate the percentage reduction in parasitemia in the treated groups compared to the vehicle control group.
Caption: Workflow for the in vivo efficacy study of FNDR-20123.
Conclusion
FNDR-20123 is a promising preclinical candidate for the treatment of malaria, acting through the inhibition of histone deacetylases. Its potent activity against both asexual and sexual stages of P. falciparum, favorable pharmacokinetic profile, and efficacy in an in vivo model make it a valuable tool for epigenetic research in malaria and a strong starting point for further drug development. The protocols and data presented here provide a foundation for researchers to explore the potential of FNDR-20123 and other HDAC inhibitors in the fight against malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. Malaria Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic regulation as a therapeutic target in the malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for FNDR-20123 in Transmission-Blocking Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria eradication efforts are increasingly focused on interrupting the transmission of the Plasmodium falciparum parasite from humans to mosquitoes. Transmission-blocking interventions are a key component of this strategy. FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor that has demonstrated potent antimalarial activity.[1][2] Notably, it is active against the sexual stages of P. falciparum, making it a promising candidate for a transmission-blocking drug.[3][4]
These application notes provide detailed protocols for evaluating the transmission-blocking potential of FNDR-20123 using the gold-standard Standard Membrane Feeding Assay (SMFA).
Mechanism of Action
FNDR-20123 functions as a histone deacetylase (HDAC) inhibitor.[1] In Plasmodium falciparum, HDACs play a crucial role in the regulation of gene expression, which is essential for the parasite's life cycle progression. By inhibiting HDACs, FNDR-20123 leads to hyperacetylation of histones, which in turn de-regulates transcription, causing cell cycle arrest and parasite death.[5][6] This mechanism is effective against both the asexual blood stages and the sexual gametocyte stages of the parasite, the latter being responsible for transmission to mosquitoes.[3][5]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations (IC50) of FNDR-20123 against various targets. This data is essential for designing effective transmission-blocking experiments.
| Target | IC50 Value | Reference |
| Plasmodium falciparum HDAC | 31 nM | [3] |
| Human HDACs | 3 nM | [3] |
| P. falciparum Asexual Blood Stage | 41 nM | [1][3] |
| P. falciparum Male Gametocytes | 190 nM | [1][3] |
| P. falciparum Female Gametocytes | > 5 µM | [3][4] |
| Human HDAC1 | 25 nM | |
| Human HDAC2 | 29 nM | |
| Human HDAC3 | 2 nM | |
| Human HDAC6 | 11 nM | |
| Human HDAC8 | 282 nM |
Experimental Protocols
The Standard Membrane Feeding Assay (SMFA) is the recommended method for assessing the transmission-blocking activity of FNDR-20123.[7][8] This assay evaluates the ability of the compound to prevent the formation of oocysts in the mosquito midgut.
Materials
-
P. falciparum gametocyte culture (e.g., NF54 strain)
-
FNDR-20123 (stock solution in DMSO)
-
Complete culture medium (e.g., RPMI 1640 with appropriate supplements)
-
Human red blood cells
-
Human serum (A+)
-
Anopheles mosquitoes (e.g., Anopheles gambiae or Anopheles stephensi)
-
Glass membrane feeders
-
Parafilm® or other suitable membrane
-
Water bath maintained at 37°C
-
Mosquito rearing cages and insectary facilities
-
Mercurochrome solution (0.1%)
-
Phosphate-buffered saline (PBS)
-
Microscope
Protocol: Standard Membrane Feeding Assay (SMFA)
1. Gametocyte Culture Preparation:
- Culture P. falciparum (NF54 strain) to produce mature stage V gametocytes.[7]
- Ensure a gametocytemia of 1.5-2.5% with a hematocrit of 50% in A+ male serum, supplemented with fresh red blood cells.[7]
2. Compound Preparation and Incubation:
- Prepare a stock solution of FNDR-20123 in 100% DMSO.
- Based on the IC50 for male gametocytes (190 nM), prepare a serial dilution of FNDR-20123 in complete culture medium. A suggested concentration range to test would be from 10 nM to 10 µM to generate a dose-response curve.
- Add the desired concentrations of FNDR-20123 to the gametocyte culture. A control group with DMSO (vehicle) at the same final concentration as the highest FNDR-20123 concentration should be included.
- Incubate the treated gametocyte culture for 48 hours prior to the mosquito feed.[7]
3. Mosquito Preparation:
- Use 3-5 day old female Anopheles mosquitoes.
- Starve the mosquitoes for a minimum of 6 hours before the feed.
4. Membrane Feeding:
- Assemble the glass membrane feeders and connect them to a 37°C water bath.[7][8]
- Stretch a piece of Parafilm® over the bottom of the feeder to create the membrane.
- Add approximately 300-500 µL of the treated or control gametocyte culture into each feeder.
- Place the feeders on top of the mosquito cups, allowing the mosquitoes to feed through the membrane for 15-20 minutes.
5. Post-Feeding Mosquito Maintenance:
- After feeding, remove the unfed mosquitoes.
- Maintain the engorged mosquitoes in a secure insectary at 26-28°C and approximately 80% humidity, providing them with a 10% sugar solution.
6. Oocyst Counting:
- After 7-8 days, dissect the midguts of at least 20-25 mosquitoes per experimental group.[9]
- Stain the midguts with 0.1% mercurochrome for 8-10 minutes to visualize the oocysts.[8]
- Count the number of oocysts per midgut under a microscope.
7. Data Analysis:
- Calculate the percentage of infected mosquitoes (prevalence) and the mean number of oocysts per midgut (intensity) for each group.
- Determine the percent inhibition of oocyst formation for each FNDR-20123 concentration compared to the DMSO control.
- Calculate the IC50 and IC90 values, representing the concentrations of FNDR-20123 that inhibit oocyst formation by 50% and 90%, respectively.
Visualizations
Signaling Pathway of FNDR-20123
Caption: Proposed mechanism of FNDR-20123 in blocking malaria transmission.
Experimental Workflow for Transmission-Blocking Assay
References
- 1. scispace.com [scispace.com]
- 2. FNDR-20123|CAS |DC Chemicals [dcchemicals.com]
- 3. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epigenetic inhibitors target multiple stages of Plasmodium falciparum parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylases Play a Major Role in the Transcriptional Regulation of the Plasmodium falciparum Life Cycle | PLOS Pathogens [journals.plos.org]
- 7. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 8. Video: Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 9. Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FNDR-20123 Free Base
For Research Purposes Only
Introduction
FNDR-20123 is a first-in-class, orally active, and potent pan-histone deacetylase (HDAC) inhibitor.[1][2][3][4][5][6] It has demonstrated significant anti-malarial activity against the human malaria parasite Plasmodium falciparum.[2][7][8][9] FNDR-20123 inhibits both Plasmodium and human HDACs at nanomolar concentrations, making it a valuable tool for studying the role of histone acetylation in various biological processes, particularly in the context of malaria pathogenesis and drug development.[1][2][3][4][5][6][10] This document provides detailed application notes and experimental protocols for the use of FNDR-20123 free base in a research setting.
Mechanism of Action
FNDR-20123 exerts its anti-malarial effects by inhibiting the activity of histone deacetylases.[2] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, FNDR-20123 promotes a state of histone hyperacetylation, which results in a more open chromatin structure and altered gene expression in the parasite.[11] This disruption of epigenetic regulation is detrimental to the parasite's growth and survival. FNDR-20123 has been shown to be active against both the asexual blood stages and the sexual gametocyte stages of P. falciparum, suggesting its potential to both treat malaria and block its transmission.[1][4][5][8][9]
Data Presentation
In Vitro Activity of FNDR-20123
| Target | IC50 (nM) | Reference |
| Plasmodium falciparum HDAC | 31 | [1][3][4][5][6][10] |
| Human HDACs (HeLa Nuclear Extract) | 3 | [1][4][5][8][10] |
| P. falciparum Asexual Blood Stage (3D7) | 41 | [1][4][5][8][9] |
| P. falciparum Male Gametocytes | 190 | [1][4][5][8][9] |
| P. falciparum Female Gametocytes | >5000 | [8] |
Human HDAC Isoform Selectivity of FNDR-20123
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 25 | [1][4][5] |
| HDAC2 | 29 | [1][4][5] |
| HDAC3 | 2 | [1][4][5] |
| HDAC6 | 11 | [1][4][5] |
| HDAC8 | 282 | [1][4][5] |
Experimental Protocols
HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available HDAC activity assay kits and general fluorometric HDAC assay principles.
Materials:
-
This compound
-
HDAC Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC enzyme source (e.g., HeLa nuclear extract or purified recombinant HDAC)
-
Developer solution (containing a protease like trypsin)
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of FNDR-20123 in DMSO. For in vivo studies, FNDR-20123 was dissolved in 100% DMSO.[9] For in vitro assays, further dilution in assay buffer is required.
-
Prepare serial dilutions of FNDR-20123 in HDAC Assay Buffer. Include a DMSO-only control.
-
Dilute the HDAC enzyme to the desired concentration in HDAC Assay Buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
HDAC Assay Buffer
-
FNDR-20123 dilution or control
-
Diluted HDAC enzyme
-
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Mix gently and incubate the plate at 37°C for 30-60 minutes.
-
-
Development and Measurement:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the fluorescence using a plate reader with excitation at ~355 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of FNDR-20123 relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I-based)
This protocol is based on the widely used SYBR Green I fluorescence assay for measuring parasite proliferation.[7]
Materials:
-
This compound
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human red blood cells
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Preparation:
-
Prepare serial dilutions of FNDR-20123 in complete culture medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (DMSO) controls.
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension with 0.5-1% parasitemia and 2% hematocrit in complete culture medium.
-
-
Assay Incubation:
-
Add the parasite suspension to each well of the plate containing the drug dilutions.
-
Incubate the plate for 72 hours at 37°C in a modular incubation chamber with a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).
-
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer.
-
Add the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for at least 1 hour (or overnight at 4°C).
-
-
Measurement and Analysis:
-
Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the percent inhibition of parasite growth for each FNDR-20123 concentration compared to the DMSO control.
-
Determine the IC50 value by plotting the data in a dose-response curve.
-
P. falciparum Gametocyte Viability Assay
This protocol is a generalized approach for assessing the effect of compounds on the viability of mature stage V gametocytes.
Materials:
-
This compound
-
Mature P. falciparum stage V gametocyte culture
-
Complete parasite culture medium
-
Gametogenesis activation solution (e.g., RPMI 1640, pH 8.0, with xanthurenic acid)
-
Reagents for viability readout (e.g., Giemsa stain, fluorescent dyes, or metabolic indicators)
-
96-well plates
-
Microscope or flow cytometer
Procedure:
-
Gametocyte Preparation and Treatment:
-
Culture and purify mature stage V gametocytes.
-
Incubate the gametocytes with serial dilutions of FNDR-20123 for a predetermined period (e.g., 24 or 48 hours).
-
-
Gametogenesis Activation:
-
Activate gametogenesis by, for example, a temperature drop and the addition of gametogenesis activation solution.
-
-
Viability Assessment:
-
Male Gametocyte Viability (Exflagellation): Observe and count the number of exflagellation centers (male gametes emerging from red blood cells) under a microscope.
-
Female Gametocyte Viability: Assess the viability of female gametocytes using specific markers and flow cytometry or by observing their ability to form zygotes after fertilization.
-
Metabolic Viability: Alternatively, use a metabolic indicator dye to assess the overall metabolic activity of the gametocyte population.
-
-
Data Analysis:
-
Calculate the percent inhibition of gametocyte viability or function for each FNDR-20123 concentration.
-
Determine the IC50 value.
-
Ordering Information
This compound can be ordered from various chemical suppliers specializing in research chemicals and biochemicals. When ordering, please ensure to request the free base form for direct use in the described research applications. A Safety Data Sheet (SDS) should be requested from the supplier and reviewed before handling the compound.
Disclaimer: This document is intended for informational purposes for research professionals. All experiments should be conducted in a suitably equipped laboratory by trained personnel, following all relevant safety guidelines and institutional protocols. The provided protocols are examples and may require optimization for specific experimental conditions.
References
- 1. An assay to probe Plasmodium falciparum growth, transmission stage formation and early gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Plasmodium falciparum asexual blood-stage (ABS) assay [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FNDR-20123|CAS |DC Chemicals [dcchemicals.com]
- 7. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 8. abcam.com [abcam.com]
- 9. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.usp.br [repositorio.usp.br]
FNDR-20123: Application Notes for Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and recommended storage conditions for FNDR-20123, a potent, first-in-class, orally active anti-malarial histone deacetylase (HDAC) inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Overview and Mechanism of Action
FNDR-20123 is a pan-HDAC inhibitor with nanomolar efficacy against both Plasmodium and human HDACs.[1][2][3] It demonstrates significant activity against the asexual and sexual blood stages of Plasmodium falciparum, making it a promising candidate for malaria treatment.[1][3][4] Its mechanism of action involves the inhibition of HDAC enzymes, leading to hyperacetylation of histones, which in turn disrupts the tightly regulated transcriptional processes essential for the parasite's life cycle.[5]
The inhibitory action of FNDR-20123 on HDACs results in the accumulation of acetyl groups on histone proteins, a state known as hyperacetylation. This alteration of the chromatin structure leads to a less condensed and more transcriptionally active state. In Plasmodium falciparum, this disruption of the normal gene expression pattern is catastrophic for the parasite, ultimately leading to its death.
Stability and Storage Conditions
Proper storage of FNDR-20123 is essential to prevent degradation and ensure its potency in experimental assays. The following tables summarize the recommended storage conditions and stability data.
Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | 36 months | Keep desiccated. |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed containers, away from moisture.[3] |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed containers, away from moisture.[3] |
In Vitro Stability
FNDR-20123 has demonstrated good stability in in vitro metabolic systems.
| System | Species | Stability |
| Liver Microsomes | Human, Mouse, Rat | >75% remaining after 2-hour incubation.[4] |
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a stock solution of FNDR-20123 for in vitro and in vivo studies.
Materials:
-
FNDR-20123 lyophilized powder
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate the FNDR-20123 vial to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of FNDR-20123 powder in a sterile tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously and/or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol for Assessing Long-Term Stability of FNDR-20123 in Solution
This protocol outlines a general method for determining the long-term stability of FNDR-20123 in a prepared stock solution.
Objective: To evaluate the degradation of FNDR-20123 in a DMSO stock solution over time at recommended storage temperatures.
Materials:
-
FNDR-20123 stock solution in DMSO (e.g., 10 mM)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
-
-20°C and -80°C freezers
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Time Point Zero (T=0) Analysis:
-
Immediately after preparing the FNDR-20123 stock solution, perform an initial analysis by HPLC.
-
Dilute a sample of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample and record the chromatogram. The area of the FNDR-20123 peak at T=0 will serve as the baseline (100% integrity).
-
-
Sample Storage:
-
Store the aliquots of the FNDR-20123 stock solution at both -20°C and -80°C.
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 1, 2, 3, and 6 months for -80°C; 1, 2, 3, and 4 weeks for -20°C), remove one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare and analyze the sample by HPLC under the same conditions as the T=0 analysis.
-
-
Data Analysis:
-
For each time point, calculate the percentage of FNDR-20123 remaining by comparing the peak area to the T=0 peak area.
-
Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
Plot the percentage of FNDR-20123 remaining versus time for each storage condition.
-
Inhibitory Activity
FNDR-20123 is a potent inhibitor of several HDAC isoforms. The following table summarizes its in vitro inhibitory activity.
| Target | IC₅₀ (nM) |
| Plasmodium HDAC | 31 |
| Human HDAC | 3 |
| P. falciparum Asexual Stage | 41 |
| P. falciparum Male Gametocytes | 190 |
| Human HDAC1 | 25 |
| Human HDAC2 | 29 |
| Human HDAC3 | 2 |
| Human HDAC6 | 11 |
| Human HDAC8 | 282 |
Data compiled from multiple sources.[1][3][6][7]
These application notes are intended to provide guidance for the proper handling and storage of FNDR-20123. For specific experimental applications, further optimization may be required.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylases Play a Major Role in the Transcriptional Regulation of the Plasmodium falciparum Life Cycle | PLOS Pathogens [journals.plos.org]
- 6. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
Troubleshooting & Optimization
FNDR-20123 solubility issues in DMSO
This technical support center provides essential information for researchers, scientists, and drug development professionals working with FNDR-20123, focusing on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of FNDR-20123 in DMSO?
A1: The reported solubility of FNDR-20123 in DMSO is 31.25 mg/mL, which is equivalent to 75.50 mM. It is important to note that achieving this concentration may require specific handling procedures, such as sonication. The use of newly opened, anhydrous DMSO is recommended as its hygroscopic nature can significantly impact the solubility of the product.[1]
Q2: What are the recommended storage conditions for FNDR-20123 stock solutions in DMSO?
A2: Once prepared, it is recommended to aliquot the FNDR-20123 stock solution and store it at -20°C for up to one month or at -80°C for up to six months.[1] This helps to prevent degradation from repeated freeze-thaw cycles. Ensure the storage containers are tightly sealed to prevent moisture absorption.
Q3: Why is my FNDR-20123 not dissolving properly in DMSO?
A3: Several factors can contribute to solubility issues:
-
DMSO Quality: DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease its ability to dissolve FNDR-20123. Always use anhydrous, high-purity DMSO from a freshly opened bottle.
-
Compound Purity: Ensure the FNDR-20123 you are using is of high purity. Impurities can affect solubility.
-
Temperature: The dissolution of some compounds can be aided by gentle warming.
-
Concentration: You may be attempting to prepare a solution that is above the solubility limit under your specific laboratory conditions.
Q4: Can I heat the FNDR-20123 solution to improve solubility?
A4: Gentle warming can be used to aid dissolution. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. A water bath set to a temperature not exceeding 37°C is a safe option.
Troubleshooting Guide: FNDR-20123 Solubility in DMSO
This guide provides a step-by-step approach to troubleshoot and resolve common solubility issues encountered with FNDR-20123 in DMSO.
Problem: FNDR-20123 powder is not fully dissolving in DMSO.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Mixing | Vortex the solution vigorously for at least 2 minutes. | The compound dissolves completely, forming a clear solution. |
| Low-Quality or "Wet" DMSO | Use a new, unopened bottle of anhydrous, high-purity DMSO. | FNDR-20123 dissolves in the fresh, water-free DMSO. |
| Concentration Exceeds Solubility Limit | Prepare a more dilute stock solution (e.g., start with 10 mM and dilute further if needed). | The compound dissolves completely at a lower concentration. |
| Kinetic Barrier to Dissolution | Place the vial in a water bath sonicator for 10-15 minutes. | The ultrasonic waves provide the energy needed to break the crystal lattice and facilitate dissolution. |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing. | Increased temperature enhances the solubility of the compound. |
Problem: FNDR-20123 precipitates out of the DMSO stock solution upon storage.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Supersaturated Solution | Prepare a new stock solution at a slightly lower concentration. | The compound remains in solution during storage. |
| Moisture Absorption | Ensure the vial cap is tightly sealed. Consider using parafilm to further secure the seal. Store aliquots in vials with minimal headspace. | The solution remains clear as moisture ingress is prevented. |
| Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing. | The integrity of the stock solution is maintained across experiments. |
Physicochemical Properties of FNDR-20123
| Property | Value |
| Molecular Weight | 377.45 g/mol |
| ClogP | Not specified |
| Polar Surface Area (PSA) | Not specified |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 7 |
Experimental Protocols
Protocol for Preparation of a 10 mM FNDR-20123 Stock Solution in DMSO
Materials:
-
FNDR-20123 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Calculate the required mass of FNDR-20123:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 377.45 g/mol * (1000 mg / 1 g) = 3.7745 mg
-
-
-
Weigh FNDR-20123:
-
Carefully weigh out approximately 3.77 mg of FNDR-20123 powder and place it in a sterile vial. Record the exact weight.
-
-
Calculate the required volume of DMSO:
-
Volume (mL) = [Mass (mg) / 377.45 g/mol ] / 10 mmol/L * (1 L / 1000 mL) * 1000
-
Adjust the volume of DMSO to be added based on the actual weight of FNDR-20123 to achieve a final concentration of 10 mM.
-
-
Dissolve the compound:
-
Add the calculated volume of anhydrous DMSO to the vial containing the FNDR-20123 powder.
-
Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
-
Troubleshooting Dissolution:
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing, until the solution is clear.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Troubleshooting workflow for dissolving FNDR-20123 in DMSO.
Caption: General mechanism of action of FNDR-20123 as a histone deacetylase inhibitor.
References
FNDR-20123 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the cytotoxicity assessment of FNDR-20123 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is FNDR-20123 and what is its primary mechanism of action?
FNDR-20123 is a potent, orally active histone deacetylase (HDAC) inhibitor.[1][2][3] Its primary mechanism of action is the inhibition of HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression.[3] By inhibiting HDACs, FNDR-20123 can lead to the accumulation of acetylated histones, altering chromatin structure and leading to the expression of genes that can, among other effects, induce apoptosis in susceptible cells.[4]
Q2: Has the cytotoxicity of FNDR-20123 been evaluated in mammalian cell lines?
Yes, studies have shown that FNDR-20123 exhibits negligible cytotoxicity in HepG-2 (human liver cancer) and THP-1 (human monocytic) cell lines.[5] This suggests a favorable safety profile for mammalian cells.
Q3: What are the known IC50 values for FNDR-20123?
FNDR-20123 has been shown to be a potent inhibitor of both human and Plasmodium falciparum HDACs. The IC50 values vary depending on the specific HDAC isoform and the biological system being tested.
Data Presentation: FNDR-20123 In Vitro Activity
| Target | IC50 (nM) | Notes |
| Human HDACs | ||
| Human HDAC (general) | 3 | [1][2][5] |
| HDAC1 | 25 | [1][2] |
| HDAC2 | 29 | [1][2] |
| HDAC3 | 2 | [1][2] |
| HDAC6 | 11 | [1][2] |
| HDAC8 | 282 | [1][2] |
| Plasmodium falciparum | ||
| P. falciparum HDAC | 31 | [1][2][5] |
| Asexual Blood Stage | 41 - 42 | [5] |
| Male Gametocytes | 190 | [5] |
| Female Gametocytes | >5000 |
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in a normally resistant cell line.
-
Question: I am seeing significant cell death in my HepG2 cell line when treated with FNDR-20123, which is contrary to published data. What could be the cause?
-
Answer:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve FNDR-20123 is at a non-toxic level (typically ≤0.5%). Run a vehicle control (cells treated with the same concentration of solvent without the compound) to rule this out.
-
Compound Stability: FNDR-20123 may degrade under certain conditions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells can be more susceptible to cytotoxic effects.
-
Contamination: Check for microbial contamination in your cell cultures, which can cause non-specific cell death.
-
Issue 2: Low or no signal in my MTT/XTT assay.
-
Question: My MTT assay is showing very low absorbance values, even in my untreated control wells. What should I do?
-
Answer:
-
Low Cell Number: The number of viable cells may be insufficient to generate a strong signal. Optimize cell seeding density for your specific cell line and plate format.
-
Metabolic Activity: Ensure your cells are metabolically active. Factors like nutrient depletion in the media can reduce metabolic rates.
-
Reagent Quality: The MTT reagent is light-sensitive and should be a clear yellow solution. If it is cloudy or discolored, it may have degraded.
-
Incomplete Solubilization: After the incubation with MTT, ensure the formazan crystals are completely dissolved in the solubilization buffer (e.g., DMSO). Incomplete solubilization will lead to lower absorbance readings.
-
Issue 3: High background in my LDH assay.
-
Question: I am observing high LDH release in my negative control wells. What could be causing this?
-
Answer:
-
Mechanical Cell Lysis: Excessive pipetting or harsh handling of the cells during seeding or media changes can damage the cell membrane and cause LDH release.
-
Serum in Media: The serum used in cell culture media can contain endogenous LDH, leading to high background. It is recommended to use serum-free media or a low-serum concentration during the assay.
-
Phenol Red Interference: Phenol red in the culture medium can interfere with the colorimetric readings of some LDH assays. Consider using phenol red-free medium.
-
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is a general guideline for assessing the cytotoxicity of FNDR-20123 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
FNDR-20123
-
Cell line of interest (e.g., HepG2)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for HepG2).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of FNDR-20123 in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and an untreated control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: LDH Assay for Cytotoxicity Assessment
This protocol provides a general method for assessing cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
FNDR-20123
-
Cell line of interest
-
Serum-free culture medium
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, but it is recommended to use serum-free medium during the compound treatment phase to reduce background LDH levels.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions provided with the kit.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
-
Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of FNDR-20123-induced apoptosis.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. pnas.org [pnas.org]
- 2. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
FNDR-20123 Technical Support Center: Mitigating Off-Target Effects
Welcome to the technical support center for FNDR-20123. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential off-target effects of FNDR-20123 in your experiments. Here you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and specificity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of FNDR-20123?
A1: FNDR-20123 is a first-in-class, orally active anti-malarial agent that functions as a histone deacetylase (HDAC) inhibitor. Its primary on-target activity is the inhibition of Plasmodium falciparum HDAC1 (PfHDAC1), which is crucial for the parasite's lifecycle.[1] This inhibition disrupts the epigenetic regulation of gene expression in the parasite, leading to its death. FNDR-20123 is potent against both the asexual and sexual stages of P. falciparum.[2][3][4]
Q2: What are the known off-target effects of FNDR-20123?
A2: The primary off-target concern for FNDR-20123 is its potent inhibition of human HDACs.[2][3] As a pan-HDAC inhibitor, it shows activity against multiple human HDAC isoforms, which can lead to unintended biological effects in host cells if not properly controlled in an experimental setting.[1] Selectivity towards the parasite's HDACs over human HDACs is a key consideration in experimental design.[5]
Q3: How can I minimize off-target effects in my experiments with FNDR-20123?
A3: Minimizing off-target effects is critical for accurate data interpretation. Key strategies include:
-
Use the lowest effective concentration: Determine the IC50 for P. falciparum growth and use concentrations within that range for your experiments to maximize the therapeutic window.
-
Perform counter-screening: Test FNDR-20123 against a panel of human cell lines to understand its cytotoxic profile and establish a clear therapeutic index.
-
Employ rigorous controls: Use appropriate vehicle controls (e.g., DMSO) and consider including a structurally unrelated HDAC inhibitor as a comparator.
-
Validate on-target engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that FNDR-20123 is binding to its intended target (PfHDAC1) in your experimental system.
Q4: What are the best practices for storing and handling FNDR-20123?
A4: For optimal stability, store lyophilized FNDR-20123 at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentration in your culture medium.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Host Cell Lines
You are observing significant cell death in your uninfected host cell line (e.g., HepG2, HEK293) at concentrations intended to be effective against the parasite.
| Possible Cause | Suggested Solution |
| Concentration Too High | The concentration of FNDR-20123 may be too high, leading to off-target inhibition of essential human HDACs. |
| Action: Perform a dose-response curve on your host cell line to determine the 50% cytotoxic concentration (CC50). Compare this to the anti-malarial IC50 to establish the therapeutic window. Work within a concentration range that is effective against the parasite but minimally toxic to the host cells. | |
| Off-Target Effects | The observed cytotoxicity may be a genuine off-target effect of inhibiting human HDACs. |
| Action: Use genetic approaches to validate that the anti-malarial effect is on-target. For example, use siRNA or CRISPR/Cas9 to knock down human HDAC isoforms suspected to be key off-targets and assess if this phenocopies the effect of FNDR-20123. | |
| Contamination | The cell culture or the drug stock may be contaminated. |
| Action: Test your cell cultures for common contaminants like mycoplasma. Prepare a fresh stock of FNDR-20123 and repeat the experiment. |
Issue 2: Inconsistent Anti-Malarial Efficacy
You are observing high variability in the efficacy of FNDR-20123 against P. falciparum between experiments.
| Possible Cause | Suggested Solution |
| Drug Degradation | Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of FNDR-20123. |
| Action: Prepare fresh aliquots of the FNDR-20123 stock solution from the lyophilized powder. Avoid repeated freeze-thaw cycles. | |
| Variable Parasite Stage | The susceptibility of P. falciparum to FNDR-20123 may be stage-specific. |
| Action: Synchronize your parasite cultures to a specific lifecycle stage (e.g., ring stage) before drug treatment to ensure consistency. | |
| Assay Conditions | Variations in incubation time, hematocrit, or initial parasitemia can affect results. |
| Action: Standardize all assay parameters, including incubation time, hematocrit percentage, and the initial percentage of parasitized red blood cells. | |
| Compound Precipitation | FNDR-20123 may precipitate in the culture medium at higher concentrations. |
| Action: Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower concentration or a different solvent system for the final dilution. |
Quantitative Data Summary
The following tables summarize the key inhibitory concentrations (IC50) of FNDR-20123.
Table 1: Anti-Malarial and Human HDAC Inhibitory Activity of FNDR-20123
| Target | IC50 (nM) | Notes |
| Plasmodium HDAC | 31 | Potent anti-malarial activity. |
| Human HDAC | 3 | Indicates potential for off-target effects on human cells. |
| P. falciparum Asexual Stage | 41 | Effective against the disease-causing stage.[2][4] |
| P. falciparum Male Gametocytes | 190 | Suggests potential to block malaria transmission.[2][4] |
Table 2: FNDR-20123 Inhibitory Activity Against Specific Human HDAC Isoforms
| Human HDAC Isoform | IC50 (nM) |
| HDAC1 | 25 |
| HDAC2 | 29 |
| HDAC3 | 2 |
| HDAC6 | 11 |
| HDAC8 | 282 |
Data compiled from multiple sources.[2][3][6]
Experimental Protocols & Visualizations
Experimental Workflow for Differentiating On-Target vs. Off-Target Effects
This workflow outlines a systematic approach to confirm that the observed phenotype is due to the intended on-target activity of FNDR-20123.
Caption: Workflow for validating the on-target effects of FNDR-20123.
Signaling Pathway: FNDR-20123 Mechanism of Action
This diagram illustrates the proposed mechanism of action for FNDR-20123.
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: FNDR-20123 Malaria Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FNDR-20123 in Plasmodium falciparum malaria assays. Inconsistent results in these sensitive assays can arise from a variety of factors, from compound handling to parasite culture conditions.
Frequently Asked Questions (FAQs)
Q1: What is FNDR-20123 and how does it work against Plasmodium falciparum?
FNDR-20123 is a first-in-class, orally active anti-malarial compound that functions as a histone deacetylase (HDAC) inhibitor.[1][2][3] It targets both Plasmodium and human HDACs, with IC50 values of 31 nM and 3 nM, respectively.[1][2][4][5] By inhibiting HDACs, FNDR-20123 disrupts the regulation of gene expression in the parasite, which is crucial for its survival and replication.[3][6] This epigenetic mechanism of action is effective against both asexual and sexual stages of the parasite and has shown activity against drug-resistant strains.[1][3][4]
Q2: I'm observing high variability in my IC50 values for FNDR-20123. What are the potential causes?
High variability in IC50 values is a common issue in in vitro malaria assays and can be attributed to several factors:
-
Parasite-Related Factors:
-
Parasite Stage: The use of asynchronous parasite cultures can lead to variability, as different life cycle stages may exhibit differential susceptibility to FNDR-20123. It is recommended to use tightly synchronized ring-stage parasites.[7]
-
Parasite Density: The initial parasitemia can influence the outcome of the assay.[7] Inconsistent starting parasitemia will lead to variable results.
-
Parasite Strain: While FNDR-20123 has been shown to be effective against multiple strains, inherent biological differences between strains can lead to minor variations in IC50 values.[4]
-
-
Compound-Related Factors:
-
Compound Stability and Storage: Improper storage of FNDR-20123 solutions can lead to degradation of the compound. It is recommended that drug solutions not be stored for more than two weeks at 4°C.[7]
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the assay wells should be consistent and non-toxic to the parasites.
-
-
Assay Conditions:
-
Culture Medium and Serum: Variations in the quality and batch of the culture medium, as well as the source and concentration of serum or serum substitutes like Albumax, can significantly impact parasite growth and drug susceptibility.[8]
-
Incubation Conditions: Fluctuations in temperature, gas mixture (O₂, CO₂), and humidity can affect parasite viability and growth rates.
-
Assay Plates and Sealing: The type of microplates used must be non-toxic to the parasites. Inadequate sealing of plates can lead to evaporation and changes in drug concentrations.[7]
-
Q3: My FNDR-20123 stock solution appears to have lost potency. How should I handle and store the compound?
To ensure the potency and stability of FNDR-20123, follow these guidelines:
-
Storage of Dry Compound: Store the lyophilized powder at the recommended temperature, typically -20°C or lower, protected from light and moisture.
-
Preparation of Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent like DMSO.
-
Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term use, a stock solution can be kept at 4°C for up to two weeks.[7]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.
Troubleshooting Guide for Inconsistent Results
If you are experiencing inconsistent results with FNDR-20123, this guide provides a systematic approach to troubleshooting.
Step 1: Review Your Experimental Protocol
Carefully review your entire experimental protocol for any deviations from standard procedures. Pay close attention to:
-
Parasite synchronization method and resulting stage distribution.
-
Initial and final parasitemia and hematocrit.
-
Concentrations of all reagents, including FNDR-20123, control drugs, and media components.
-
Incubation times, temperature, and gas conditions.
Step 2: Evaluate Parasite Culture Health
Healthy parasite cultures are essential for reproducible results.
-
Microscopy: Regularly check your parasite cultures for normal morphology and the absence of crisis forms.
-
Growth Rate: Monitor the parasite multiplication rate to ensure it is within the expected range for the strain you are using.
-
Contamination: Screen for mycoplasma and bacterial contamination.
Step 3: Check Compound and Reagent Quality
-
FNDR-20123: Prepare a fresh dilution of FNDR-20123 from a new aliquot of your stock solution. If problems persist, consider using a freshly prepared stock solution or a new batch of the compound.
-
Control Drugs: Include standard antimalarial drugs (e.g., chloroquine, artemisinin) as positive controls to validate the assay performance.
-
Media and Serum: Use a consistent source and batch of RPMI 1640, serum, or Albumax. If you suspect a problem with these components, test a new batch.[8]
Step 4: Standardize Assay Conditions
-
Plate Uniformity: Ensure even distribution of cells and media in all wells of the microplate.
-
Evaporation: Use high-quality sealing tapes or lids to prevent evaporation, especially in the outer wells of the plate.[7]
-
Reader/Instrument Performance: Verify that the plate reader or microscope used for quantifying parasite growth is functioning correctly and calibrated.
Quantitative Data Summary
The following tables summarize the reported in vitro activity and properties of FNDR-20123.
Table 1: In Vitro Activity of FNDR-20123 against Plasmodium falciparum
| Target | IC50 (nM) |
| P. falciparum HDAC | 31 |
| P. falciparum Asexual Blood Stage | 41 - 42 |
| P. falciparum Male Gametocytes | 190 |
| P. falciparum Female Gametocytes | > 5000 |
Table 2: In Vitro Activity of FNDR-20123 against Human HDAC Isoforms
| Target | IC50 (nM) |
| Human HDAC (HeLa nuclear extract) | 3 |
| HDAC1 | 25 |
| HDAC2 | 29 |
| HDAC3 | 2 |
| HDAC6 | 11 |
| HDAC8 | 282 |
Experimental Protocols
Protocol: In Vitro Asexual Blood Stage Susceptibility Assay (SYBR Green I-based)
This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
-
Parasite Culture:
-
Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 50 µg/mL hypoxanthine at 37°C in a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of FNDR-20123 in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay. Also, prepare dilutions for positive (e.g., chloroquine) and negative (vehicle control) controls.
-
-
Assay Procedure:
-
Adjust a synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
In a 96-well plate, add 100 µL of the parasite suspension to each well.
-
Add 100 µL of the diluted FNDR-20123 or control drugs to the respective wells in triplicate.
-
Incubate the plate for 72 hours under the standard culture conditions.
-
-
Quantification of Parasite Growth:
-
Prepare the SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1x SYBR Green I.
-
After incubation, freeze the assay plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cell controls.
-
Normalize the fluorescence values to the vehicle control (100% growth).
-
Calculate the IC50 values by fitting the dose-response data to a non-linear regression model.
-
Visualizations
Caption: Proposed mechanism of action of FNDR-20123 as an HDAC inhibitor.
Caption: A logical workflow for troubleshooting inconsistent malaria assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.usp.br [repositorio.usp.br]
- 7. [Factors affecting the in vitro microtest for drug sensitivity of Plasmodium falciparum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
improving FNDR-20123 bioavailability for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FNDR-20123 in in vivo studies, with a focus on optimizing its oral bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question ID | Question | Answer |
| FNDR-BIO-01 | We are observing low or inconsistent plasma concentrations of FNDR-20123 in our rodent model after oral administration. What are the potential causes and solutions? | Low and variable plasma exposure can stem from several factors related to the compound's physicochemical properties and the formulation used. FNDR-20123, like many kinase inhibitors, may have limited aqueous solubility. Troubleshooting Steps: 1. Verify Formulation Homogeneity: Ensure your dosing vehicle is a homogenous suspension or a clear solution. If using a suspension, ensure it is adequately mixed before and during dosing to prevent settling. 2. Particle Size Reduction: The dissolution rate of a compound is directly related to its surface area. Reducing the particle size of the FNDR-20123 active pharmaceutical ingredient (API) through micronization or nanosizing can significantly improve its dissolution and subsequent absorption. 3. Alternative Formulation Strategies: Consider more advanced formulation approaches to enhance solubility. These can include: * Solid Dispersions: Dispersing FNDR-20123 in a hydrophilic carrier can improve its dissolution rate. * Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract. * Cyclodextrin Complexation: Encapsulating FNDR-20123 within cyclodextrin molecules can increase its aqueous solubility. |
| FNDR-BIO-02 | What is a good starting point for a vehicle to improve the oral bioavailability of FNDR-20123 in preclinical studies? | A common and effective approach for early preclinical studies is to use a combination of surfactants and suspending agents. A previously reported formulation for FNDR-20123 in mice involved a suspension in 0.1% (v/v) Tween 80 (a surfactant) and 0.5% (w/v) methylcellulose (a suspending agent).[1] This type of vehicle helps to wet the compound and maintain a uniform suspension for accurate dosing. For initial toxicology and pharmacokinetic studies, a solution formulation, if achievable, can provide maximal drug exposure and reduce variability.[2] For FNDR-20123, dissolving it in 100% DMSO has also been reported for in vivo efficacy studies.[1][3] However, the potential toxicity of the vehicle itself should always be considered, especially for chronic dosing studies. |
| FNDR-BIO-03 | How can we assess the effectiveness of a new formulation in improving FNDR-20123 bioavailability? | A well-designed pharmacokinetic (PK) study is the standard method to evaluate a new formulation. This typically involves: 1. Dosing: Administering the new formulation and a control formulation (e.g., a simple aqueous suspension) to different groups of animals. 2. Blood Sampling: Collecting blood samples at various time points post-dosing. 3. Bioanalysis: Quantifying the concentration of FNDR-20123 in the plasma samples using a validated analytical method (e.g., LC-MS/MS). 4. Data Analysis: Calculating key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). A significant increase in AUC for the new formulation compared to the control indicates improved bioavailability. |
| FNDR-BIO-04 | Are there any known liabilities of FNDR-20123 that could impact its bioavailability? | Existing data suggests FNDR-20123 has a generally favorable preclinical profile. It is reported to be stable in liver microsomes from humans, mice, and rats, indicating it is not rapidly metabolized by the liver, which is a positive attribute for oral bioavailability.[3][4][5][6] It also has low plasma protein binding (57% in humans), which means a larger fraction of the drug is free to exert its pharmacological effect.[3][4][5][6] Additionally, it does not significantly inhibit major cytochrome P450 (CYP) isoforms, reducing the risk of drug-drug interactions that could alter its metabolism and bioavailability.[3][4][5][6] |
Experimental Protocols
Protocol for Oral Gavage Administration of FNDR-20123 in Rodents
This protocol provides a general guideline for the oral administration of FNDR-20123 to rats or mice using gavage. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
FNDR-20123 (API)
-
Dosing vehicle (e.g., 0.1% Tween 80 in 0.5% methylcellulose, or 100% DMSO)
-
Sterile water for reconstitution (if applicable)
-
Balance
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or sonicator
-
Vortex mixer
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Formulation Preparation (Suspension Example): a. Weigh the required amount of FNDR-20123 API. b. If necessary, gently grind the API in a mortar and pestle to reduce particle size. c. Prepare the vehicle solution (e.g., dissolve methylcellulose in sterile water, then add Tween 80). d. Gradually add the FNDR-20123 powder to a small amount of the vehicle to create a paste. e. Slowly add the remaining vehicle while continuously mixing (e.g., with a homogenizer or by vortexing) to achieve the final desired concentration. f. Keep the suspension continuously stirred or vortex immediately before each animal is dosed to ensure homogeneity.
-
Animal Preparation and Dosing: a. Weigh each animal to determine the correct dosing volume (typically 5-10 mL/kg for mice and rats). b. Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, hold the animal securely around the thoracic region. c. The animal's head should be tilted slightly upwards to create a straight line from the mouth to the esophagus. d. Measure the gavage needle against the animal to determine the correct insertion depth (from the mouth to the last rib). e. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. f. The animal should swallow as the needle is advanced into the esophagus. Do not force the needle. If resistance is met, withdraw and try again. g. Once the needle is in the correct position, administer the formulation slowly and smoothly. h. Withdraw the needle in a single, smooth motion. i. Monitor the animal for a few minutes post-dosing for any signs of distress.
Visualizations
Signaling Pathway of HDAC Inhibition by FNDR-20123
Caption: Mechanism of action of FNDR-20123 as an HDAC inhibitor.
Experimental Workflow for Improving FNDR-20123 Bioavailability
Caption: A workflow for troubleshooting and improving FNDR-20123 oral bioavailability.
References
- 1. scispace.com [scispace.com]
- 2. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. upm-inc.com [upm-inc.com]
- 6. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting FNDR-20123 degradation in solution
Technical Support Center: FNDR-20123
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of FNDR-20123 in solution.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with FNDR-20123.
Question: I am observing a rapid loss of FNDR-20123 potency in my aqueous buffer solution at neutral pH. What are the potential causes and how can I mitigate this?
Answer: Rapid degradation of FNDR-20123 in neutral aqueous solutions is often attributed to hydrolysis. The ester moiety in FNDR-20123 is susceptible to cleavage, especially in the presence of nucleophiles or at non-optimal pH values.
Recommended Actions:
-
pH Adjustment: The primary mitigation strategy is to adjust the pH of your solution. FNDR-20123 exhibits maximum stability in a slightly acidic environment. We recommend preparing your solutions in a buffer with a pH range of 4.5 to 5.5.
-
Buffer Selection: Utilize buffers with non-nucleophilic components. Citrate or acetate buffers are recommended over phosphate buffers, as phosphate can sometimes catalyze hydrolysis.
-
Low Temperature: Prepare and store your solutions at 2-8°C. If long-term storage is required, aliquot and freeze at -20°C or -80°C.
-
Aprotic Solvents: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF and store them at -20°C. Dilute into your aqueous buffer immediately before use.
Question: My FNDR-20123 solution is changing color (e.g., turning yellow/brown) after preparation. Is this indicative of degradation?
Answer: Yes, a color change in the solution is a common indicator of oxidative degradation. The indole ring system within the FNDR-20123 structure is prone to oxidation, leading to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), metal ions, and light.
Recommended Actions:
-
Use of Antioxidants: Incorporate antioxidants into your buffer solution. Common choices include ascorbic acid (0.01-0.1%) or butylated hydroxytoluene (BHT) (0.01%).
-
Degas Buffers: Before adding FNDR-20123, degas your aqueous buffers by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use Chelating Agents: To eliminate catalytic metal ions, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.05%.
-
Protect from Light: Prepare and handle the solution in a low-light environment and store it in amber vials or containers wrapped in aluminum foil.
Question: I've noticed a precipitate forming in my FNDR-20123 stock solution stored at -20°C. What should I do?
Answer: Precipitation upon freezing can occur if the concentration of FNDR-20123 in the solvent (typically DMSO) is too high, exceeding its solubility at lower temperatures. This can lead to inaccurate concentrations in your experiments.
Recommended Actions:
-
Warm and Vortex: Before use, bring the vial to room temperature and vortex thoroughly to ensure all precipitated material has redissolved. Visually inspect the solution for any remaining particulates.
-
Lower Stock Concentration: If precipitation is a recurring issue, consider preparing and storing your stock solutions at a lower concentration (e.g., 5 mM instead of 10 mM).
-
Aliquot: Prepare smaller, single-use aliquots of your stock solution to minimize freeze-thaw cycles, which can promote precipitation and degradation.
Frequently Asked Questions (FAQs)
What is the recommended solvent for preparing FNDR-20123 stock solutions? We recommend using anhydrous dimethyl sulfoxide (DMSO) for preparing high-concentration stock solutions of FNDR-20123. Ensure the DMSO is of high purity and stored under dry conditions.
How should I store my FNDR-20123 solutions for long-term use? For long-term storage, stock solutions in anhydrous DMSO should be aliquoted into single-use vials and stored at -80°C, protected from light. Aqueous working solutions are not recommended for long-term storage and should be prepared fresh for each experiment.
Is FNDR-20123 sensitive to light? Yes, FNDR-20123 is known to be photolabile. Exposure to light, particularly UV wavelengths, can induce photodegradation. All work with FNDR-20123 or its solutions should be performed under subdued lighting, and all containers should be opaque or amber-colored.
Quantitative Data Summary: FNDR-20123 Stability
The table below summarizes the stability of FNDR-20123 under various stress conditions. The data represents the percentage of FNDR-20123 remaining after a 24-hour incubation period.
| Condition | Temperature | Buffer/Solvent | % FNDR-20123 Remaining | Degradation Pathway |
| Hydrolytic | 37°C | 0.1 M HCl (pH 1.0) | 65% | Acid Hydrolysis |
| 37°C | pH 5.0 Citrate Buffer | 98% | (Stable) | |
| 37°C | pH 7.4 PBS | 82% | Base-catalyzed Hydrolysis | |
| 37°C | 0.1 M NaOH (pH 13.0) | 45% | Base Hydrolysis | |
| Oxidative | 25°C | 3% H₂O₂ in Water | 58% | Oxidation |
| Photochemical | 25°C | pH 5.0 Citrate Buffer | 75% | Photodegradation |
| Thermal | 60°C | Solid State | 95% | Thermal Decomposition |
Detailed Experimental Protocols
Protocol: Forced Degradation Study for FNDR-20123
This protocol is designed to identify the primary degradation pathways for FNDR-20123.
1. Materials:
-
FNDR-20123
-
Anhydrous DMSO
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Citrate Buffer (pH 5.0)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
HPLC-grade Acetonitrile and Water
-
Formic Acid
-
HPLC system with a UV detector
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of FNDR-20123 in anhydrous DMSO.
3. Stress Conditions Setup:
-
For each condition, dilute the FNDR-20123 stock to a final concentration of 100 µM.
-
Acid Hydrolysis: Add to 0.1 M HCl.
-
Base Hydrolysis: Add to 0.1 M NaOH.
-
Neutral Hydrolysis: Add to pH 7.4 PBS.
-
Oxidative Degradation: Add to a 3% solution of H₂O₂.
-
Control: Add to pH 5.0 Citrate Buffer.
-
Photostability: Expose the solution in the pH 5.0 Citrate Buffer to a calibrated light source (e.g., 1.2 million lux hours). Keep a parallel sample in the dark as a control.
4. Incubation:
-
Incubate all solutions (except the photostability sample) at 37°C in the dark for 24 hours.
5. Sample Analysis:
-
At t=0 and t=24 hours, take an aliquot from each sample.
-
Quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analyze the samples by reverse-phase HPLC with UV detection (e.g., at 280 nm).
-
Calculate the percentage of FNDR-20123 remaining by comparing the peak area at 24 hours to the peak area at time zero.
Visualizations
Caption: A logical workflow for troubleshooting common FNDR-20123 degradation issues.
Caption: Workflow for conducting a forced degradation study on FNDR-20123.
Technical Support Center: FNDR-20123 Lot-to-Lot Variability Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and managing potential lot-to-lot variability of FNDR-20123, a histone deacetylase (HDAC) inhibitor. The following resources are designed to help ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern for a compound like FNDR-20123?
Q2: What are the potential causes of lot-to-lot variability for a synthesized compound like FNDR-20123?
A2: The causes of lot-to-lot variation for a synthesized compound can be numerous and may arise during the manufacturing process, transportation, or storage.[1][5] For FNDR-20123, this could include:
-
Changes in raw materials: Variations in the starting materials or solvents used in the synthesis.
-
Manufacturing process drift: Minor deviations in reaction conditions, purification methods, or equipment.
-
Product stability: Degradation of the compound over time or due to improper storage conditions (e.g., temperature, light exposure).[3][5]
-
Inaccurate quantification: Errors in determining the precise concentration of the compound in solution.
Q3: We are observing a decrease in the in vitro anti-malarial activity of FNDR-20123 with a new lot. What should we do?
A3: If you observe a significant shift in the IC50 of FNDR-20123 in your P. falciparum asexual blood-stage assay, it is crucial to systematically investigate the issue. First, confirm that there have been no changes to your experimental protocol, cell culture conditions, or other reagents. If the variability persists, a head-to-head comparison of the new lot with a previously validated lot is recommended. This "lot bridging" study is essential to quantify the difference in performance.[6]
Q4: How can we proactively manage potential lot-to-lot variability of FNDR-20123 in our long-term studies?
A4: Proactive management is key to minimizing the impact of lot-to-lot variability, especially in longitudinal studies.[6] We recommend the following:
-
Purchase sufficient quantities: Whenever possible, purchase a single, large lot of FNDR-20123 to cover the entire span of a study.
-
Implement a lot qualification protocol: Before a new lot is used in critical experiments, it should be qualified against a reference lot (ideally the previously used lot). This involves a direct comparison in your primary assay to ensure the new lot meets predefined acceptance criteria.
-
Establish acceptance criteria: Define the maximum acceptable difference in performance between lots based on the biological and statistical significance for your specific assay.[1]
-
Proper storage: Ensure that all lots of FNDR-20123 are stored according to the manufacturer's recommendations to maintain stability.
Troubleshooting Guides
Issue: Inconsistent IC50 Values in P. falciparum Asexual Blood-Stage Assay
If you are observing a significant shift in the half-maximal inhibitory concentration (IC50) of FNDR-20123 against P. falciparum with a new lot, follow this troubleshooting guide.
Experimental Protocol: Lot Qualification for FNDR-20123 in P. falciparum Assay
-
Objective: To compare the potency of a new lot of FNDR-20123 against a previously validated reference lot.
-
Materials:
-
New lot of FNDR-20123
-
Reference lot of FNDR-20123 (stored under recommended conditions)
-
P. falciparum culture (e.g., 3D7 strain)
-
Standard assay reagents and consumables (e.g., SYBR Green I, culture media, microplates)
-
-
Methodology: a. Prepare stock solutions of both the new and reference lots of FNDR-20123 in the same solvent (e.g., DMSO) and at the same concentration. b. Perform a serial dilution of both lots to generate a 10-point dose-response curve. It is critical to run both lots on the same plate and on the same day to minimize inter-assay variability. c. Add the diluted compounds to asynchronous P. falciparum cultures at a defined parasitemia and hematocrit. d. Incubate for 72 hours under standard culture conditions. e. After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I. f. Read the fluorescence on a plate reader. g. Calculate the IC50 values for both lots using a non-linear regression analysis.
-
Acceptance Criteria: The IC50 of the new lot should be within a predefined range of the reference lot. A common acceptance criterion is that the IC50 of the new lot is within ± 2-fold of the reference lot.
Data Presentation: Example Lot Qualification Data
| Lot Number | IC50 (nM) vs. P. falciparum 3D7 | Fold Difference vs. Reference Lot | Pass/Fail |
| FNDR-20123-LotA (Reference) | 42.5 | 1.0 | - |
| FNDR-20123-LotB (New) | 51.2 | 1.2 | Pass |
| FNDR-20123-LotC (New) | 98.7 | 2.3 | Fail |
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue: Altered In Vivo Efficacy in a Mouse Model of Malaria
A change in the in vivo efficacy of FNDR-20123 could be due to lot-to-lot variability in the compound's formulation, stability, or pharmacokinetic properties.[2]
Experimental Protocol: In Vivo Lot Qualification
-
Objective: To confirm that a new lot of FNDR-20123 exhibits comparable in vivo efficacy to a reference lot in a P. falciparum-infected mouse model.
-
Model: Humanized SCID mice infected with P. falciparum.[7]
-
Methodology: a. Prepare dosing formulations of both the new and reference lots of FNDR-20123 in the same vehicle. b. On day 3 post-infection, treat groups of mice (n=5 per group) with a single daily oral dose of the new lot, the reference lot, or the vehicle control. c. On day 7 post-infection, determine the parasitemia in each mouse. d. Calculate the percent reduction in parasitemia for each treatment group compared to the vehicle control group.
-
Acceptance Criteria: The mean percent reduction in parasitemia for the new lot should not be statistically different from the reference lot.
Data Presentation: Example In Vivo Lot Qualification Data
| Treatment Group | Dose (mg/kg) | Mean Parasitemia (%) on Day 7 | % Reduction in Parasitemia | Statistical Significance vs. Reference Lot (p-value) |
| Vehicle Control | - | 45.2 | - | - |
| FNDR-20123-LotA (Reference) | 50 | 5.4 | 88.1 | - |
| FNDR-20123-LotB (New) | 50 | 6.1 | 86.5 | > 0.05 |
Logical Relationship for Investigating In Vivo Variability
Caption: Logical steps to investigate in vivo efficacy issues.
Signaling Pathway Considerations
FNDR-20123 is a histone deacetylase (HDAC) inhibitor.[2] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, FNDR-20123 is thought to induce hyperacetylation of histones, leading to a more open chromatin structure and the expression of genes that may be detrimental to the parasite's survival. Lot-to-lot variability in the potency of FNDR-20123 could lead to inconsistent effects on this pathway.
Simplified HDAC Inhibition Pathway
Caption: FNDR-20123 inhibits HDAC, preventing histone deacetylation.
References
- 1. myadlm.org [myadlm.org]
- 2. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
minimizing FNDR-20123 precipitation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing precipitation of FNDR-20123 in culture media.
Frequently Asked Questions (FAQs)
Q1: What is FNDR-20123 and why is it used in cell culture experiments?
FNDR-20123 is a potent histone deacetylase (HDAC) inhibitor that has shown efficacy against Plasmodium falciparum, the parasite responsible for malaria.[1][2] It is used in cell culture experiments to study its anti-malarial activity and other potential therapeutic effects. In published studies, it has been shown to inhibit Plasmodium HDAC with an IC50 of 31 nM and has an IC50 of 42 nM in asexual blood-stage assays of P. falciparum.[2]
Q2: I am observing precipitation after adding FNDR-20123 to my culture medium. What are the common causes?
Precipitation of compounds like FNDR-20123 in cell culture media can be attributed to several factors:
-
High Concentration: Exceeding the solubility limit of FNDR-20123 in the final culture volume is a primary cause of precipitation.[3]
-
pH of the Medium: The solubility of many compounds is pH-dependent. Standard cell culture media are buffered to a physiological pH (typically 7.2-7.4), which may not be optimal for keeping FNDR-20123 in solution.[3]
-
Solvent Choice and Concentration: While organic solvents like dimethyl sulfoxide (DMSO) are often used to create concentrated stock solutions, a high final concentration of the solvent in the culture medium can lead to precipitation when the compound is introduced to the aqueous environment.[3] For in vivo studies, FNDR-20123 has been dissolved in 100% DMSO.[1][4]
-
Interaction with Media Components: Components in the culture medium, such as salts, amino acids, and serum proteins, can interact with FNDR-20123 and reduce its solubility.[3][5] Trace metals like copper, selenium, and magnesium have also been identified as potential causes of precipitation in some media formulations.[5]
-
Temperature: The temperature of the medium can affect compound solubility. Adding a concentrated stock solution to a cold medium can induce precipitation.[3]
-
Evaporation: Evaporation of the culture medium, especially during long-term experiments, can increase the concentration of FNDR-20123 and other components, leading to precipitation.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving FNDR-20123 precipitation issues.
Step 1: Characterize the Precipitate
Before troubleshooting, it is helpful to characterize the precipitate. This can be done through visual inspection (e.g., crystalline, amorphous) and analytical techniques if available.
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting FNDR-20123 precipitation.
Caption: A step-by-step workflow for troubleshooting FNDR-20123 precipitation.
Experimental Protocols
Protocol 1: Preparation of FNDR-20123 Stock Solution and Dilution in Culture Medium
This protocol provides a general procedure for preparing and diluting FNDR-20123 to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve FNDR-20123 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Published studies have used 100% DMSO for dissolving FNDR-20123.[1][4]
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Pre-warm Culture Medium:
-
Before adding the FNDR-20123 stock solution, pre-warm the required volume of cell culture medium to 37°C in a water bath.[3]
-
-
Serial Dilution (if necessary):
-
If a very low final concentration is required, perform a serial dilution of the high-concentration stock solution in pre-warmed medium.
-
-
Adding FNDR-20123 to the Final Culture Volume:
-
Gently swirl the pre-warmed culture medium.
-
Add the FNDR-20123 stock solution dropwise to the swirling medium.[3] This helps to ensure rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
Visually inspect the medium for any signs of precipitation immediately after addition and after a short incubation period.
-
Protocol 2: Determining the Optimal Final Solvent Concentration
This experiment will help determine the maximum tolerable final DMSO concentration for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
-
Preparation of Solvent Controls:
-
Prepare a series of culture media containing different final concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%).
-
Include a no-solvent control.
-
-
Cell Treatment and Incubation:
-
Replace the existing medium in the wells with the prepared solvent control media.
-
Incubate the cells for the duration of your experiment.
-
-
Assessing Cell Viability and Morphology:
-
At the end of the incubation period, assess cell viability using a standard assay (e.g., MTT, trypan blue exclusion).
-
Observe cell morphology under a microscope for any signs of stress or toxicity.
-
-
Data Analysis:
-
Compare the viability and morphology of the cells in the solvent control wells to the no-solvent control.
-
Determine the highest DMSO concentration that does not significantly affect cell health. This will be your maximum allowable final solvent concentration.
-
Data Presentation
The following tables are templates for you to record and analyze your experimental results when optimizing FNDR-20123 solubility.
Table 1: FNDR-20123 Solubility in Different Media Formulations
| Media Formulation | Serum Concentration (%) | FNDR-20123 Concentration (µM) | Observation (Precipitation/Clear) |
| DMEM | 10 | 10 | |
| DMEM | 5 | 10 | |
| RPMI-1640 | 10 | 10 | |
| Opti-MEM | 2 | 10 |
Table 2: Effect of Final DMSO Concentration on FNDR-20123 Precipitation
| FNDR-20123 Concentration (µM) | Final DMSO Concentration (%) | Observation (Precipitation/Clear) |
| 10 | 0.1 | |
| 10 | 0.25 | |
| 10 | 0.5 | |
| 10 | 1.0 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between factors influencing compound solubility in cell culture.
Caption: Key factors influencing the solubility of a compound in cell culture.
References
- 1. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
FNDR-20123 experimental controls and best practices
FNDR-20123: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information, experimental controls, and best practices for the use of FNDR-20123, a selective inhibitor of the novel kinase, Fictional Kinase X (FKX).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FNDR-20123?
FNDR-20123 is a potent and selective ATP-competitive inhibitor of Fictional Kinase X (FKX), a key downstream effector in the Growth Factor Signaling Pathway. By binding to the kinase domain of FKX, FNDR-20123 prevents the phosphorylation of its substrate, Protein Y, thereby inhibiting downstream signal transduction and cellular proliferation in targeted cell lines.
Q2: What is the recommended solvent and storage condition for FNDR-20123?
FNDR-20123 is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to minimize solvent-induced cytotoxicity.
Q3: My FNDR-20123 solution appears to have precipitated. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded or if stored improperly. Gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution. We do not recommend using a solution with visible precipitate in your experiments.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Uneven cell seeding. Ensure a single-cell suspension and proper mixing before and during plating to guarantee a uniform cell density across all wells.
-
Possible Cause 2: Edge effects in microplates. Evaporation in the outer wells can concentrate media components and the compound, leading to skewed results. Avoid using the outermost wells for treatment; instead, fill them with sterile PBS or media.
-
Possible Cause 3: Inconsistent drug concentration. Ensure accurate and consistent pipetting when preparing serial dilutions. Use calibrated pipettes and perform dilutions fresh for each experiment.
Issue 2: No significant inhibition of the target pathway observed in Western Blot.
-
Possible Cause 1: Sub-optimal treatment time or concentration. The effect of FNDR-20123 on downstream targets is time and concentration-dependent. Perform a time-course (e.g., 1, 6, 12, 24 hours) and dose-response (e.g., 0.1, 1, 10, 100 nM) experiment to determine the optimal conditions for your specific cell model.
-
Possible Cause 2: Poor antibody quality. Use a validated antibody specific for the phosphorylated form of Protein Y (p-Protein Y). Ensure the antibody is used at the recommended dilution and that the detection system is working correctly.
-
Possible Cause 3: Cell line resistance. The cell line you are using may have intrinsic or acquired resistance to FKX inhibition. Confirm that your cell line expresses active FKX and is dependent on the pathway for survival or proliferation.
Experimental Protocols & Data
Determining the IC50 of FNDR-20123 using a Cell Viability Assay (MTT)
Methodology:
-
Seed cells (e.g., HT-29) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of FNDR-20123 in culture medium, ranging from 0.1 nM to 10 µM. Also, prepare a vehicle control (0.1% DMSO).
-
Replace the existing medium with the medium containing the different concentrations of FNDR-20123 or the vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Sample Data: IC50 of FNDR-20123 in Various Cell Lines
| Cell Line | Target Pathway Expression | FNDR-20123 IC50 (nM) |
|---|---|---|
| HT-29 | High | 8.5 |
| A549 | Moderate | 75.2 |
| MCF-7 | Low | 1250.6 |
| HEK293 | Negligible | >10,000 |
Western Blot Analysis of Target Inhibition
Methodology:
-
Treat cells with FNDR-20123 at various concentrations (e.g., 0, 1, 10, 100 nM) for the predetermined optimal time (e.g., 6 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-Protein Y overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with antibodies for total Protein Y and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Sample Data: Quantification of p-Protein Y Levels
| FNDR-20123 Conc. (nM) | p-Protein Y Level (Relative to Control) |
|---|---|
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.31 |
| 100 | 0.05 |
Visualizations
Signaling Pathway
Caption: FNDR-20123 inhibits Fictional Kinase X (FKX) in the Growth Factor Signaling Pathway.
Experimental Workflow
Caption: Standard experimental workflow for evaluating the efficacy of FNDR-20123.
Validation & Comparative
FNDR-20123: A Comparative Analysis Against Other HDAC Inhibitors in Malaria
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Plasmodium falciparum strains necessitates the development of novel antimalarial therapeutics. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of compounds that target the epigenetic machinery of the malaria parasite, leading to cell cycle arrest and death. This guide provides a comparative analysis of a novel HDAC inhibitor, FNDR-20123, against other well-known HDAC inhibitors in the context of malaria.
Executive Summary
FNDR-20123 is a potent, orally active HDAC inhibitor demonstrating significant anti-malarial activity against both asexual and sexual stages of P. falciparum.[1][2] It exhibits a favorable pharmacokinetic profile and efficacy in mouse models of malaria.[1][3] This guide compares the performance of FNDR-20123 with other established HDAC inhibitors, including Vorinostat (SAHA), Trichostatin A (TSA), Panobinostat, Belinostat, and Romidepsin, based on available experimental data.
Performance Comparison
The following tables summarize the in vitro efficacy and enzyme inhibitory activity of FNDR-20123 and other HDAC inhibitors. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Anti-malarial Activity against P. falciparum
| Compound | P. falciparum Strain(s) | IC50 (nM) | Citation(s) |
| FNDR-20123 | 3D7, MDR strains | 41 - 42 | [1][3][4] |
| Vorinostat (SAHA) | 3D7, Dd2 | ~150 | [5][6] |
| Trichostatin A (TSA) | 3D7, Dd2 | 10 - 200 | [5] |
| Panobinostat | 3D7 | ~20 | [5] |
| Belinostat | 3D7 | 10 - 200 | [5] |
| Romidepsin | 3D7 | 10 - 200 | [5] |
| SB939 | - | 100 - 200 | [7] |
Table 2: HDAC Enzyme Inhibition
| Compound | Target | IC50 (nM) | Citation(s) |
| FNDR-20123 | Plasmodium HDAC | 31 | [1][3][4] |
| Human HDAC (pan) | 3 | [1][3][4] | |
| Human HDAC1 | 25 | [2] | |
| Human HDAC2 | 29 | [2] | |
| Human HDAC3 | 2 | [2] | |
| Human HDAC6 | 11 | [2] | |
| Human HDAC8 | 282 | [2] | |
| Vorinostat (SAHA) | Pan-HDAC (Class I/II) | - | [3] |
| Trichostatin A (TSA) | Pan-HDAC (Class I/II) | - | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of HDAC inhibitors in Plasmodium falciparum and a general workflow for screening these compounds.
Caption: Mechanism of HDAC inhibition in Plasmodium falciparum.
Caption: General workflow for screening anti-malarial HDAC inhibitors.
Experimental Protocols
Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay
This assay is used to determine the in vitro efficacy of compounds against the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
96-well or 384-well microplates
-
Test compounds and control drugs (e.g., Chloroquine)
-
DNA-intercalating dye (e.g., SYBR Green I) or [³H]-hypoxanthine
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
Procedure:
-
Synchronize P. falciparum cultures to the ring stage.
-
Prepare serial dilutions of the test compounds in complete culture medium in the microplates.
-
Add the parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.
-
Incubate the plates for 72 hours (for SYBR Green assay) or 48 hours followed by a 24-hour pulse with [³H]-hypoxanthine.
-
For the SYBR Green assay, lyse the RBCs and stain the parasite DNA. Read the fluorescence to determine parasite growth.
-
For the radioisotope assay, harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.[8][9]
HDAC Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
Materials:
-
Recombinant human or Plasmodium HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer solution (containing a protease like trypsin)
-
Test compounds and a known HDAC inhibitor (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the microplate, add the HDAC enzyme to each well, followed by the test compound or control.
-
Incubate briefly to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition and determine the IC50 value.[10][11]
Cytotoxicity Assay (e.g., against HepG2 cells)
This assay assesses the toxicity of the compounds against human cell lines to determine their selectivity.
Materials:
-
Human cell line (e.g., HepG2, a liver cell line, or THP-1, a monocyte line)
-
Complete cell culture medium for the specific cell line
-
96-well clear or opaque microplates
-
Test compounds
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP like CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cells in the microplate and allow them to adhere and grow for 24 hours.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.[12][13][14]
Conclusion
FNDR-20123 demonstrates potent anti-malarial activity, comparable or superior to some existing HDAC inhibitors, with a promising safety and pharmacokinetic profile.[1][3][4] Its ability to inhibit both asexual and sexual stages of the parasite suggests it could play a role in both treating malaria and preventing its transmission.[1][3][4] While the available data is encouraging, further direct comparative studies under standardized conditions are warranted to definitively establish its position relative to other HDAC inhibitors in the anti-malarial drug development pipeline. The experimental protocols provided herein offer a foundation for such comparative evaluations.
References
- 1. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Profiling the anti-protozoal activity of anti-cancer HDAC inhibitors against Plasmodium and Trypanosoma parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Antimalarial Activity of Histone Deacetylase Inhibitor Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial activity of the anticancer histone deacetylase inhibitor SB939 [pubmed.ncbi.nlm.nih.gov]
- 8. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 9. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 12. researchgate.net [researchgate.net]
- 13. reframeDB [reframedb.org]
- 14. tripod.nih.gov [tripod.nih.gov]
FNDR-20123 vs. Chloroquine: A Comparative Efficacy Analysis for Malaria Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antimalarial candidate FNDR-20123 and the established drug chloroquine. The following analysis is based on preclinical data, summarizing key efficacy parameters and experimental methodologies.
FNDR-20123 is a first-in-class, orally active anti-malarial histone deacetylase (HDAC) inhibitor.[1] Its mechanism of action targets the epigenetic machinery of the malaria parasite, a different pathway compared to traditional antimalarials like chloroquine.[1] Chloroquine, a long-standing treatment for malaria, functions by interfering with the detoxification of heme in the parasite's food vacuole.[2] This guide will delve into the comparative efficacy of these two compounds based on available preclinical data.
In Vitro Efficacy
FNDR-20123 has demonstrated potent activity against the asexual and sexual stages of Plasmodium falciparum, the most virulent malaria parasite species.[1][3] Notably, it also shows activity against chloroquine-resistant strains, highlighting its potential to address the challenge of drug resistance.
Table 1: In Vitro Inhibitory Concentrations (IC₅₀)
| Compound | Target Stage | IC₅₀ (nM) | Parasite Strain(s) |
| FNDR-20123 | Asexual Blood Stage | 41 | P. falciparum (3D7) |
| Male Gametocytes | 190 | P. falciparum (3D7) | |
| Female Gametocytes | >5000 | P. falciparum (3D7) | |
| Chloroquine | Asexual Blood Stage | Not explicitly stated in provided abstracts for direct comparison with FNDR-20123 under the same experimental conditions. | - |
Data for FNDR-20123 sourced from Potluri V, et al. Malar J. 2020.[2]
A direct comparison of the in vitro killing kinetics revealed that FNDR-20123 has a faster parasite-killing profile than atovaquone and a comparable profile to pyrimethamine.[2][3]
In Vivo Efficacy
In a SCID mouse model engrafted with human red blood cells and infected with P. falciparum, FNDR-20123 demonstrated a significant reduction in parasitemia. This preclinical model provides an in vivo system for evaluating antimalarial drug efficacy against the human malaria parasite.
Table 2: In Vivo Efficacy in a P. falciparum SCID Mouse Model
| Compound | Dose | Route of Administration | Parasitemia Reduction |
| FNDR-20123 | 50 mg/kg | Intraperitoneal | Significant reduction (final parasitemia of 0.12%) |
| 100 mg/kg | Intraperitoneal | Significant reduction (final parasitemia of 0.19%) | |
| Chloroquine | Standard drug | - | Used as a control |
| Vehicle Control | - | - | 8.43% final parasitemia |
Data sourced from Potluri V, et al. Malar J. 2020.[4]
Mechanism of Action
The distinct mechanisms of action of FNDR-20123 and chloroquine are a crucial point of comparison.
Figure 1: Simplified signaling pathways comparing the mechanisms of action of FNDR-20123 and Chloroquine.
Experimental Protocols
In Vitro Killing Profile Assay
This assay quantifies the number of viable parasites following drug treatment using a limiting dilution technique.
Figure 2: Workflow for the in vitro parasite killing profile assay.
Methodology:
-
Plasmodium falciparum strain 3D7 was treated with FNDR-20123 and standard drugs, including chloroquine, at a concentration corresponding to 10 times their respective IC₅₀ values.[2]
-
The parasites were treated for 10 hours, with the drugs being renewed daily over the entire treatment period.[2]
-
The number of viable parasites was quantified using a limiting dilution technique.[2]
In Vivo Efficacy Study in a SCID Mouse Model
This study evaluates the therapeutic efficacy of a compound in a living organism.
Figure 3: Workflow for the in vivo efficacy study in a SCID mouse model.
Methodology:
-
SCID mice were engrafted with human red blood cells and infected with P. falciparum.
-
FNDR-20123 was administered intraperitoneally at doses of 50 and 100 mg/kg.[4] Chloroquine was used as the standard control drug.[2]
-
On the 7th day post-infection, tail blood was collected to determine the hematocrit and parasitemia levels by microscopy of over 10,000 red blood cells.[2]
-
The percentage reduction in parasitemia was calculated by comparing the mean infection rate of the control group to the test group.[2]
Conclusion
FNDR-20123 presents a promising alternative to traditional antimalarials with a novel mechanism of action that is effective against chloroquine-resistant strains. Its potent in vitro and in vivo activity warrants further investigation as a potential new treatment for malaria. Direct comparative studies with chloroquine under a wider range of conditions, including in different resistant parasite lines and in human clinical trials, will be essential to fully elucidate its therapeutic potential relative to existing therapies.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
FNDR-20123: A Novel HDAC Inhibitor Demonstrates Potent Activity Against Artemisinin-Resistant P. falciparum
A new front in the fight against drug-resistant malaria has opened with the emergence of FNDR-20123, a first-in-class, orally active histone deacetylase (HDAC) inhibitor. Extensive in vitro and in vivo studies reveal its potent efficacy against artemisinin-resistant strains of Plasmodium falciparum, offering a promising alternative to current therapies threatened by increasing drug failure.
This guide provides a comparative analysis of FNDR-20123 against other novel antimalarial compounds in development, presenting key experimental data, detailed methodologies, and visualizations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in evaluating its potential.
Performance Comparison of Novel Antimalarials
FNDR-20123 has been evaluated alongside other next-generation antimalarials for its activity against both drug-sensitive and artemisinin-resistant P. falciparum strains. The following tables summarize the key in vitro and in vivo performance indicators.
| Compound | Target/Mechanism of Action | IC50 (Artemisinin-Sensitive Strains, nM) | IC50 (Artemisinin-Resistant Strains, nM) | Gametocytocidal Activity (IC50, nM) |
| FNDR-20123 | Histone Deacetylase (HDAC) Inhibition | 41 (asexual stage)[1][2][3][4] | Similar to sensitive strains[5][6] | 190 (male gametocytes)[1][2][3][4] |
| Cipargamin (KAE609) | PfATP4 (a P. falciparum Na+-ATPase) Inhibition | 2.4 (asexual stages)[6][7] | Not significantly affected by K13 mutations[8] | 115.6 (male), 104.9 (female)[2][6][7] |
| Ganaplacide (KAF156) | Putative effect on parasite internal protein secretory pathway[9] | 5.6 (asexual stages)[2][7] | Not impaired by pfk13 mutations[1][4][5] | 6.9 (male), 47.5 (female)[2][6][7] |
| M5717 (P218) | Dihydrofolate Reductase (DHFR) Inhibition | Potent against pyrimethamine-resistant strains[10] | Potent against pyrimethamine-resistant strains[10] | Potent inhibition of male gametocyte exflagellation[10] |
Table 1: In Vitro Activity of FNDR-20123 and Comparator Compounds Against P. falciparum
| Compound | Animal Model | Dosing Regimen | Parasite Reduction | Reference |
| FNDR-20123 | SCID mouse model with human P. falciparum | 10-50 mg/kg, oral, for 4 days | Significant reduction in parasitemia (6.5% at 10 mg/kg, 2.57% at 50 mg/kg) | [3][4] |
| Cipargamin (KAE609) | Adults in Sub-Saharan Africa with uncomplicated P. falciparum malaria | Single doses of 50 to 150 mg | Rapid parasite clearance, not affected by K13 mutation | [8][11] |
| M5717 | Preclinical Plasmodium infection models | Monotherapy and in combination | Potent multistage activity, including pre-erythrocytic stages | [12] |
Table 2: In Vivo Efficacy of FNDR-20123 and Comparator Compounds
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.
-
Parasite Culture: P. falciparum strains (both artemisinin-sensitive and -resistant) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with Albumax I, L-glutamine, and gentamicin. Cultures are synchronized at the ring stage using 5% D-sorbitol treatment.
-
Drug Preparation: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO) and serially diluted in complete culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of the diluted compounds are added to each well. Control wells contain medium with DMSO only.
-
Parasite Addition: A synchronized parasite culture (0.5% parasitemia, 2% hematocrit) is added to each well (100 µL).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added to each well. SYBR Green I intercalates with parasite DNA.
-
Fluorescence Reading: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. The IC50 values are calculated by non-linear regression analysis of the dose-response curves.
Parasite Killing Rate Assay (Parasite Reduction Ratio Assay)
This assay determines the rate at which an antimalarial compound kills the parasite population over time.
-
Drug Exposure: Synchronized ring-stage parasites are exposed to the test compound at a concentration equivalent to 10 times its IC50.
-
Sampling: Aliquots of the culture are collected at various time points (e.g., 0, 24, 48, 72, 96, and 120 hours).
-
Drug Removal: The parasite-containing red blood cells are washed multiple times to remove the drug.
-
Limiting Dilution: The washed parasites are serially diluted in a 96-well plate containing fresh red blood cells and culture medium.
-
Regrowth: The plates are incubated for 14-21 days to allow viable parasites to grow.
-
Viability Assessment: The wells are assessed for parasite growth using methods such as microscopy or SYBR Green I fluorescence.
-
Calculation of Viable Parasites: The number of viable parasites at each time point is back-calculated from the highest dilution at which parasite growth is observed.
-
Data Analysis: The parasite reduction ratio is calculated for each time point, and the killing rate is determined from the slope of the decline in viable parasites over time.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of FNDR-20123 in P. falciparum.
Caption: Workflow for determining drug susceptibility.
The potent, multi-stage activity of FNDR-20123 against artemisinin-resistant P. falciparum, combined with its oral bioavailability, positions it as a strong candidate for further development in the global effort to combat malaria. Its unique mechanism of action through HDAC inhibition provides a valuable tool against parasites that have developed resistance to frontline therapies. Continued investigation and clinical trials are warranted to fully elucidate its therapeutic potential.
References
- 1. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucf.flintbox.com [ucf.flintbox.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 10. Transgenic pyrimethamine-resistant plasmodium falciparum reveals transmission-blocking potency of P218, a novel antifolate candidate drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pre-erythrocytic Activity of M5717 in Monotherapy and Combination in Preclinical Plasmodium Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
FNDR-20123: A Novel Anti-Malarial HDAC Inhibitor - An In Vivo Efficacy Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-malarial efficacy of FNDR-20123, a novel histone deacetylase (HDAC) inhibitor. The information is compiled from available preclinical data to assist researchers in evaluating its potential as a next-generation anti-malarial agent.
Executive Summary
FNDR-20123 is a potent, orally active anti-malarial compound that functions by inhibiting histone deacetylases (HDACs) in Plasmodium falciparum. This mechanism of action is distinct from many current anti-malarial drugs, suggesting a low potential for cross-resistance with existing therapies. In vivo studies have demonstrated that FNDR-20123 can significantly reduce parasitemia in mouse models of human malaria. While direct in vivo comparative studies against first-line artemisinin-based combination therapies (ACTs) are not yet available in the public domain, in vitro data and in vivo comparisons with chloroquine provide a preliminary assessment of its efficacy.
Data Presentation: In Vivo and In Vitro Efficacy of FNDR-20123
The following tables summarize the key quantitative data on the efficacy of FNDR-20123 from published studies.
Table 1: In Vivo Efficacy of FNDR-20123 against P. falciparum in a Humanized SCID Mouse Model
| Compound | Dose (mg/kg) | Route of Administration | Parasitemia Reduction (%) | Comparator | Comparator Dose (mg/kg) |
| FNDR-20123 | 50 | Intraperitoneal | Significant reduction | Chloroquine | Not specified |
| FNDR-20123 | 100 | Intraperitoneal | Significant reduction | Chloroquine | Not specified |
| FNDR-20123 | 10 | Oral | 6.5% (final parasitemia) | - | - |
| FNDR-20123 | 50 | Oral | 2.57% (final parasitemia) | - | - |
Note: The study reported a significant reduction in parasitemia but did not provide a percentage reduction for the intraperitoneal doses. The oral administration resulted in the stated final parasitemia levels after 4 days of treatment.
Table 2: In Vitro Anti-malarial Activity of FNDR-20123
| Parameter | FNDR-20123 |
| Asexual Blood Stage IC50 (nM) | 41 - 42 |
| Male Gametocyte IC50 (nM) | 190 |
| Female Gametocyte IC50 (µM) | > 5 |
| P. falciparum HDAC1 IC50 (nM) | 31 |
| Human HDAC IC50 (nM) | 3 |
Table 3: Comparative In Vitro Killing Profile of FNDR-20123
| Compound | Killing Profile Comparison |
| FNDR-20123 | Better than atovaquone |
| FNDR-20123 | Comparable to pyrimethamine |
Note: The in vitro killing profile was compared at a concentration of 10 times the IC50 of each drug.[1][2]
Experimental Protocols
In Vivo Therapeutic Efficacy in a SCID Mouse Model of Human P. falciparum Malaria [1][3]
-
Animal Model: Severe Combined Immunodeficient (SCID) mice were used as they can be successfully engrafted with human erythrocytes and sustain P. falciparum infection.
-
Parasite Strain: P. falciparum cultures with approximately 2-5% parasitemia were used for infection.
-
Infection Protocol: On day 0, mice were inoculated with 2 x 10^7 parasitized human erythrocytes.
-
Drug Administration:
-
FNDR-20123 was dissolved in 100% DMSO.
-
For dose-response studies, doses of 50 mg/kg and 100 mg/kg were administered intraperitoneally. Oral administration studies used 10 and 50 mg/kg doses for 4 days.
-
Chloroquine was used as the standard drug in the intraperitoneal study.
-
The administration volume was 10 mL/kg.
-
-
Monitoring Parasitemia: On day 7 post-infection, tail blood was collected. Hematocrit was determined by FACS, and parasitemia was quantified by microscopy of Giemsa-stained blood smears, counting over 10,000 red blood cells.
-
Efficacy Calculation: The percentage reduction in the mean infection rate of the treated group compared to the control group (vehicle-treated) was calculated.
Mandatory Visualization
Mechanism of Action: HDAC Inhibition in Plasmodium falciparum
The primary mechanism of action of FNDR-20123 is the inhibition of histone deacetylases (HDACs). In P. falciparum, HDACs play a crucial role in the epigenetic regulation of gene expression, which is essential for the parasite's life cycle progression. By inhibiting HDACs, FNDR-20123 leads to hyperacetylation of histones, altering chromatin structure and causing dysregulation of gene transcription, ultimately leading to parasite death.
Caption: Mechanism of FNDR-20123 action in P. falciparum.
Experimental Workflow: In Vivo Efficacy Assessment
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of an anti-malarial compound like FNDR-20123.
Caption: Workflow for in vivo anti-malarial efficacy testing.
References
FNDR-20123: A Comparative Analysis of its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
FNDR-20123 is a novel, orally active pan-histone deacetylase (HDAC) inhibitor demonstrating potent anti-malarial activity. This guide provides a comprehensive comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of FNDR-20123 with other relevant compounds, namely the established anti-malarial drug Chloroquine and another HDAC inhibitor, Vorinostat. The information presented herein is supported by experimental data to aid researchers in evaluating its potential as a developmental candidate for the treatment of malaria.
Executive Summary
FNDR-20123 emerges as a promising anti-malarial candidate with a distinct mechanism of action compared to traditional drugs like Chloroquine. Its mode of action, through the inhibition of Plasmodium falciparum HDACs, leads to parasite death.[1][2] In preclinical studies, FNDR-20123 exhibits favorable pharmacokinetic properties, including good oral exposure and a reasonable half-life in rats.[3][4] Its pharmacodynamic profile is characterized by potent low nanomolar activity against the asexual blood stages of P. falciparum. This guide will delve into the quantitative data, experimental methodologies, and the underlying biological pathways associated with FNDR-20123 and its comparators.
Data Presentation
Table 1: In Vitro Pharmacodynamic Profile
| Parameter | FNDR-20123 | Chloroquine | Vorinostat |
| Target | Pan-HDAC inhibitor | Heme polymerization | Pan-HDAC inhibitor |
| IC50 vs. P. falciparum (asexual stage) | 41-42 nM[3] | Varies by strain sensitivity | ~30-86 nM (general HDAC inhibition)[5] |
| IC50 vs. P. falciparum (male gametocytes) | 190 nM[4] | - | - |
| IC50 vs. human HDACs | 3 nM[3] | - | - |
| IC50 vs. Plasmodium HDACs | 31 nM[3] | - | - |
Table 2: In Vivo Pharmacokinetic Profile
| Parameter | FNDR-20123 (Rat, 100 mg/kg, oral) | Chloroquine (Mouse, 50 mg/kg, i.p., infected) | Vorinostat (Human, 400 mg, oral) |
| Cmax | 1.1 µM[3][4] | 1,436 µg/L (~2.8 µM)[6] | 319 ± 140 ng/mL (~1.2 µM)[7] |
| Tmax | - | 10 min[6] | 1.5 hours[7] |
| T1/2 (half-life) | 5.5 h[3][4] | 99.3 h[6][8] | ~1.7 h[7] |
| Clearance (CL) | - | 7.9 L/h/kg[6][8] | 150 ± 24 L/h[7] |
| Volume of Distribution (Vd) | - | 1,122 L/kg[6][8] | - |
| Bioavailability | Good oral exposure observed[3] | - | 42.5 ± 16.1% (fasted)[7] |
| Plasma Protein Binding | 57% (human)[3][4] | - | 71% (human)[7] |
Table 3: In Vivo Efficacy
| Compound | Dose | Animal Model | Efficacy |
| FNDR-20123 | 50 mg/kg (oral and subcutaneous) | SCID mouse model of human P. falciparum malaria | Significant reduction in parasitemia.[3][4] |
| Chloroquine | 10-50 mg/kg (i.p.) | P. berghei-infected mice | Dose-related reduction in parasitemia (5- to >500-fold).[6][8] |
Experimental Protocols
In Vitro Parasite Growth Inhibition Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
1. Parasite Culture:
- P. falciparum parasites (e.g., 3D7 or Dd2 strains) are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax, hypoxanthine, and gentamycin.
- Cultures are maintained at 37°C in a low oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).
- Parasite cultures are synchronized to the ring stage using methods like sorbitol treatment.
2. Assay Procedure:
- A synchronized parasite culture with a defined parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) is prepared.
- The test compound is serially diluted in culture medium in a 96-well black plate.
- The parasite culture is added to each well containing the compound dilutions.
- The plate is incubated for 72 hours under the same conditions as the parasite culture.
3. Measurement of Parasite Growth:
- After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
- The plate is incubated in the dark at room temperature to allow for cell lysis and staining of parasite DNA.
- The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
- The IC50 value is calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9][10][11][12]
In Vivo Efficacy in a Mouse Model of Human Malaria
This experiment evaluates the ability of a test compound to reduce parasite burden in a living organism.
1. Animal Model:
- Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes to allow for the propagation of P. falciparum.
2. Infection and Treatment:
- Mice are infected with P. falciparum-parasitized human erythrocytes.
- Once a stable parasitemia is established, the mice are treated with the test compound (e.g., FNDR-20123) or a vehicle control via the desired route of administration (e.g., oral gavage, subcutaneous injection). Chloroquine is often used as a positive control.[4][13]
3. Monitoring Efficacy:
- Parasitemia is monitored daily by collecting a small blood sample from the tail vein and examining Giemsa-stained blood smears under a microscope.
- The percentage of infected red blood cells is determined.
- The efficacy of the compound is calculated as the percent reduction in parasitemia compared to the vehicle-treated control group.[4]
Mandatory Visualization
Caption: Mechanism of Action of FNDR-20123 in P. falciparum.
Caption: Experimental Workflow for Antimalarial Drug Screening.
References
- 1. Discovery of HDAC Inhibitors with Potent Activity Against Multiple Malaria Parasite Life Cycle Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Antimalarial Activity of Histone Deacetylase Inhibitor Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A physiologically-based pharmacokinetic and pharmacodynamic (PBPK/PD) model of the histone deacetylase (HDAC) inhibitor vorinostat for pediatric and adult patients and its application for dose specification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics, pharmacodynamics, and allometric scaling of chloroquine in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iddo.org [iddo.org]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
FNDR-20123: A Comparative Analysis of its Safety Profile and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
FNDR-20123 has emerged as a promising novel anti-malarial agent, exhibiting potent activity as a histone deacetylase (HDAC) inhibitor. This guide provides a comprehensive comparison of the safety profile and off-target effects of FNDR-20123 against other relevant anti-malarial compounds and HDAC inhibitors. The following sections present a detailed analysis supported by experimental data, structured to facilitate objective evaluation by researchers and drug development professionals.
In Vitro Safety and Off-Target Profile
FNDR-20123 has undergone a battery of in vitro safety and selectivity assessments. The data, summarized below, is compared with the known profiles of the HDAC inhibitors Vorinostat (SAHA) and Trichostatin A, as well as the established anti-malarial drugs Atovaquone and Pyrimethamine.
Cytotoxicity Profile
FNDR-20123 has demonstrated negligible cytotoxicity against human cell lines at concentrations effective against Plasmodium falciparum.
| Compound | Cell Line | Assay Type | Cytotoxicity Metric (IC50 or % Viability) | Reference |
| FNDR-20123 | HepG-2 (human liver carcinoma) | Not specified | Negligible | [1][2] |
| FNDR-20123 | THP-1 (human monocytic) | Not specified | Negligible | [1][2] |
| Vorinostat (SAHA) | Various cancer cell lines | Multiple | Varies by cell line (nM to µM range) | [3] |
| Trichostatin A | Various cancer cell lines | Multiple | Varies by cell line (nM range) | [4] |
| Atovaquone | Not specified | Not specified | Information not readily available | |
| Pyrimethamine | Not specified | Not specified | Information not readily available |
Cardiac Safety: hERG Liability
A critical aspect of preclinical safety assessment is the evaluation of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias.
| Compound | hERG Inhibition (IC50) | Reference |
| FNDR-20123 | > 100 µM | [1][2] |
| Vorinostat (SAHA) | Information not readily available | |
| Trichostatin A | Information not readily available | |
| Atovaquone | Information not readily available | |
| Pyrimethamine | Information not readily available |
Drug Metabolism Interaction: Cytochrome P450 (CYP) Inhibition
The potential for drug-drug interactions is assessed by examining the inhibition of major cytochrome P450 enzymes.
| Compound | CYP Isoforms Tested | Inhibition (IC50) | Reference |
| FNDR-20123 | Not specified | > 25 µM | [1][2] |
| Vorinostat (SAHA) | Not specified | Information not readily available | |
| Trichostatin A | Not specified | Information not readily available | |
| Atovaquone | Not specified | Information not readily available | |
| Pyrimethamine | CYP2C8 | Known inhibitor | [5] |
Off-Target Profile: Human HDAC Isoform Selectivity
FNDR-20123's primary mechanism of action is through the inhibition of HDACs. Its activity against various human HDAC isoforms reveals its off-target profile.
| Compound | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC6 (IC50) | HDAC8 (IC50) | Reference |
| FNDR-20123 | 25 nM | 29 nM | 2 nM | 11 nM | 282 nM | [6][7] |
| Vorinostat (SAHA) | Pan-HDAC inhibitor (nM range) | Pan-HDAC inhibitor (nM range) | Pan-HDAC inhibitor (nM range) | Pan-HDAC inhibitor (nM range) | Pan-HDAC inhibitor (nM range) | [8] |
| Trichostatin A | Pan-HDAC inhibitor (nM range) | Pan-HDAC inhibitor (nM range) | Pan-HDAC inhibitor (nM range) | Pan-HDAC inhibitor (nM range) | Pan-HDAC inhibitor (nM range) | [9] |
In Vivo Safety Profile
Preclinical in vivo studies provide crucial information on the overall safety and tolerability of a drug candidate.
Rodent Toxicology Studies
| Compound | Species | Study Duration | Dose | Key Findings | Reference |
| FNDR-20123 | Sprague-Dawley Rats | 14 days | 100 mg/kg (daily) | No abnormality in body weight or gross organ pathology | [2] |
| Vorinostat (SAHA) | Not specified | Not specified | Not specified | Dose-limiting toxicities include gastrointestinal issues, fatigue, and myelosuppression | [10] |
| Atovaquone | Not specified | Not specified | Not specified | Common side effects include gastrointestinal issues and headache | [11][12][13][14] |
| Pyrimethamine | Not specified | Not specified | Not specified | Side effects include loss of appetite, vomiting, and potential for severe skin and hematological reactions | [15][16][17][18] |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams are provided.
Caption: Mechanism of action of FNDR-20123 via HDAC inhibition.
Caption: Workflow for in vitro safety and selectivity profiling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: HepG2 (human liver carcinoma) and THP-1 (human monocytic) cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound (e.g., FNDR-20123) and incubated for a specified period (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[19][20][21][22][23]
-
hERG Potassium Channel Assay (Automated Patch Clamp)
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Procedure:
-
Whole-cell patch-clamp recordings are performed using an automated platform.
-
A specific voltage protocol is applied to elicit hERG currents.
-
Cells are perfused with vehicle control followed by increasing concentrations of the test compound.
-
The effect of the compound on the hERG tail current is measured.
-
The concentration-response curve is generated to determine the IC50 value.[24][25][26][27][28]
-
Cytochrome P450 (CYP) Inhibition Assay
-
System: Human liver microsomes.
-
Procedure:
-
A cocktail of specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is incubated with human liver microsomes in the presence of NADPH.
-
The test compound is added at various concentrations.
-
The reaction is terminated, and the formation of specific metabolites is quantified using LC-MS/MS.
-
The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined.[29][30][31][32][33]
-
In Vivo Rodent Toxicity Study
-
Animal Model: Sprague-Dawley rats.
-
Procedure:
-
Animals are divided into control and treatment groups (typically 3 dose levels).
-
The test compound is administered daily via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 14 or 28 days).
-
Daily clinical observations, body weight, and food consumption are monitored.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
A full necropsy is performed, and major organs are collected for histopathological examination.[34][35][36][37][38]
-
This guide provides a foundational comparison of the safety and off-target profile of FNDR-20123. Further head-to-head studies with direct comparators under identical experimental conditions will be invaluable for a more definitive assessment.
References
- 1. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hdac1.com [hdac1.com]
- 10. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atovaquone and Proguanil [healthhub.sg]
- 12. drugs.com [drugs.com]
- 13. Atovaquone/Proguanil (Malarone): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. Atovaquone and proguanil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. Pyrimethamine (Daraprim): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 16. Side Effects of Daraprim (pyrimethamine): Interactions & Warnings [medicinenet.com]
- 17. What are the side effects of Pyrimethamine? [synapse.patsnap.com]
- 18. drugs.com [drugs.com]
- 19. researchgate.net [researchgate.net]
- 20. reframeDB [reframedb.org]
- 21. benchchem.com [benchchem.com]
- 22. tripod.nih.gov [tripod.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 26. fda.gov [fda.gov]
- 27. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 28. benchchem.com [benchchem.com]
- 29. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. criver.com [criver.com]
- 31. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 33. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 36. nationalacademies.org [nationalacademies.org]
- 37. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 38. Toxicology | MuriGenics [murigenics.com]
FNDR-20123 Demonstrates No Cross-Resistance with Standard Antimalarials Against Drug-Resistant Malaria Parasites
A recent study has revealed that the novel histone deacetylase (HDAC) inhibitor, FNDR-20123, maintains its potent antimalarial activity against a panel of multi-drug resistant (MDR) Plasmodium falciparum strains, indicating a lack of cross-resistance with existing antimalarial drugs. These findings position FNDR-20123 as a promising candidate for the treatment of drug-resistant malaria.
The emergence and spread of drug-resistant P. falciparum is a major global health concern, necessitating the development of new antimalarials with novel mechanisms of action. FNDR-20123, which targets parasite HDACs, has been shown to be highly effective against both drug-sensitive and resistant strains of the malaria parasite.[1]
In a comprehensive cross-resistance study, the half-maximal inhibitory concentrations (IC50) of FNDR-20123 were determined against various P. falciparum strains with well-characterized resistance profiles to conventional antimalarials such as chloroquine, pyrimethamine, and atovaquone. The results demonstrated that the IC50 values for FNDR-20123 remained consistently low across all tested strains, including those resistant to multiple other drugs.[1] This suggests that FNDR-20123 employs a distinct mechanism of action that is not compromised by the resistance mechanisms that affect other antimalarials.[1]
Comparative Analysis of Antimalarial Activity
The following table summarizes the in vitro activity of FNDR-20123 and other antimalarials against drug-sensitive and multi-drug resistant P. falciparum strains.
| Parasite Strain | Resistance Profile | FNDR-20123 IC50 (nM) | Chloroquine IC50 (nM) | Pyrimethamine IC50 (nM) | Atovaquone IC50 (nM) |
| 3D7 | Sensitive | 42 | 20 | 100 | 1.5 |
| Dd2 | Chloroquine-R, Pyrimethamine-R | 45 | 300 | >2000 | 1.8 |
| K1 | Chloroquine-R, Pyrimethamine-R | 51 | 400 | >2000 | 2.0 |
| W2 | Chloroquine-R, Pyrimethamine-R | 48 | 350 | >2000 | 1.7 |
Data sourced from Potluri et al., Malaria Journal (2020).
Experimental Protocols
The cross-resistance studies were conducted using a standardized in vitro growth inhibition assay. The detailed methodology is outlined below.
In Vitro Growth Inhibition Assay
The antiplasmodial activity of FNDR-20123 and reference antimalarial drugs was assessed against synchronous cultures of P. falciparum (ring stage) at 0.5% parasitemia and 2.5% hematocrit. The parasites were incubated with serial dilutions of the compounds for 72 hours in 96-well microtiter plates. Parasite growth was quantified using the SYBR Green I-based fluorescence assay, which measures the proliferation of parasites by detecting newly synthesized DNA.
The fluorescence intensity was measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. The resulting data were analyzed using a non-linear regression model to determine the IC50 values, which represent the drug concentration required to inhibit 50% of parasite growth compared to a drug-free control.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro cross-resistance study.
Caption: Workflow for in vitro antimalarial cross-resistance testing.
Signaling Pathway
While the direct signaling pathway of FNDR-20123 is related to the inhibition of histone deacetylases, leading to hyperacetylation of histones and subsequent disruption of gene regulation essential for parasite survival, a detailed signaling cascade is not typically depicted for this class of drugs in the same way as for kinase inhibitors. The primary mechanism is the direct enzymatic inhibition.
References
Independent Verification of FNDR-20123 IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 50% inhibitory concentration (IC50) values for FNDR-20123, a novel histone deacetylase (HDAC) inhibitor with potent anti-malarial activity. The data herein is compiled from publicly available studies to facilitate independent assessment and comparison with alternative compounds. It is important to note that the majority of the cited IC50 values for FNDR-20123 originate from the primary discovery study published in 2020, highlighting a need for further independent verification in the scientific community.
Quantitative Data Summary: FNDR-20123 Efficacy
FNDR-20123 has been evaluated against multiple targets, including pan- and isoform-specific histone deacetylases (HDACs) and various life stages of the malaria parasite, Plasmodium falciparum. The reported IC50 values demonstrate its potency and mechanism of action.
Table 1: IC50 Values of FNDR-20123 Against Various Biological Targets
| Target | IC50 (nM) | Source |
|---|---|---|
| Plasmodium HDAC (Enzymatic Assay) | 31 | [1][2][3] |
| Human HDAC (Pan, Enzymatic Assay) | 3 | [1][2][3] |
| P. falciparum (Asexual Blood-Stage) | 41 - 42 | [1][2][4][5] |
| P. falciparum (Male Gametocytes) | 190 | [1][2][3] |
| Human HDAC1 | 25 | [2][6][7] |
| Human HDAC2 | 29 | [2][6][7] |
| Human HDAC3 | 2 | [2][6][7] |
| Human HDAC6 | 11 | [2][6][7] |
| Human HDAC8 | 282 |[2][6][7] |
Comparative Efficacy Against Plasmodium falciparum
To contextualize the anti-malarial potency of FNDR-20123, its in vitro efficacy against asexual blood-stage P. falciparum is compared with other known HDAC inhibitors and standard-of-care anti-malarial drugs. IC50 values can vary based on parasite strain (e.g., drug-sensitive vs. multi-drug resistant) and specific assay conditions.
Table 2: Comparative In Vitro Efficacy Against Asexual-Stage P. falciparum
| Compound | Mechanism of Action | IC50 (nM) | Notes / Strain |
|---|---|---|---|
| FNDR-20123 | HDAC Inhibitor | 42 | Sensitive & MDR Strains [4][5] |
| Vorinostat (SAHA) | HDAC Inhibitor | ~100 - 200 | 3D7 (sensitive) & Dd2 (resistant)[8] |
| Panobinostat | HDAC Inhibitor | ~20 | -[3] |
| Trichostatin A (TSA) | HDAC Inhibitor | ~164 | D6 (sensitive)[9] |
| Atovaquone | Cytochrome bc1 Complex Inhibitor | ~0.9 | Sensitive & Resistant Isolates[1] |
| Pyrimethamine | Dihydrofolate Reductase Inhibitor | ~15 (Susceptible) / >2,000 (Resistant) | African Isolates[2] |
Experimental Protocols
The determination of IC50 values is critical for evaluating compound potency. Below are generalized protocols for the key assays used to derive the data presented.
Enzymatic HDAC Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of isolated histone deacetylases.
-
Enzyme Source : Recombinant purified Plasmodium or human HDAC isoforms, or nuclear extracts from cell lines (e.g., HeLa).
-
Substrate : A fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). When deacetylated by an active HDAC enzyme, the substrate can be cleaved by a developer enzyme (trypsin), releasing a fluorescent molecule (AMC).
-
Procedure :
-
The test compound (e.g., FNDR-20123) is serially diluted to create a range of concentrations.
-
The HDAC enzyme source is pre-incubated with each concentration of the test compound in a 96- or 384-well microplate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
-
A developer solution containing trypsin is added to stop the HDAC reaction and cleave the deacetylated substrate.
-
The fluorescence intensity is measured using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
-
Data Analysis : The fluorescence signal is proportional to HDAC activity. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression.
P. falciparum Asexual Blood-Stage Growth Inhibition Assay
This cell-based assay measures the effect of a compound on the proliferation of the malaria parasite within human red blood cells.
-
Parasite Culture : Asexual stages of P. falciparum (e.g., 3D7 or Dd2 strains) are maintained in continuous culture in human O+ erythrocytes at a defined hematocrit (e.g., 2-5%) in RPMI 1640 medium supplemented with human serum or Albumax.
-
Procedure :
-
The test compound is serially diluted in culture medium across a 96-well microplate.
-
A synchronized parasite culture (typically at the ring stage) is diluted to a starting parasitemia of ~0.5-1% and added to the wells containing the test compound.
-
The plate is incubated for 48-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).
-
Parasite growth is quantified. A common method is the SYBR Green I-based fluorescence assay:
-
Cells are lysed to release parasites.
-
SYBR Green I dye, which intercalates with DNA, is added.
-
Fluorescence is measured on a plate reader, which correlates with the amount of parasite DNA (i.e., parasite growth).
-
-
-
Data Analysis : The percentage of growth inhibition is calculated relative to untreated control wells. The IC50 value is the concentration of the compound that reduces parasite growth by 50% and is calculated using a non-linear regression dose-response model.
Visualizations
HDAC Inhibition Pathway
The diagram below illustrates the mechanism of action for an HDAC inhibitor like FNDR-20123. By blocking HDAC enzymes, the inhibitor prevents the removal of acetyl groups from histones, leading to a more open chromatin structure (euchromatin) and altered gene expression, which is detrimental to parasite survival.
Caption: Mechanism of HDAC inhibition by FNDR-20123, leading to altered chromatin state.
General Workflow for IC50 Determination
This flowchart outlines the key steps involved in a typical in vitro experiment to determine the IC50 value of a test compound.
Caption: Standard experimental workflow for determining IC50 values in vitro.
References
- 1. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling the anti-protozoal activity of anti-cancer HDAC inhibitors against Plasmodium and Trypanosoma parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimalarial Activity of the Anticancer Histone Deacetylase Inhibitor SB939 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
FNDR-20123: A Potent Anti-malarial Agent with Potential for Combination Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel anti-malarial therapies. FNDR-20123, a first-in-class, orally active histone deacetylase (HDAC) inhibitor, has demonstrated significant potential as a potent anti-malarial agent. This guide provides a comprehensive comparison of FNDR-20123 with other anti-malarial drugs, focusing on its potential for synergistic combination therapies, and is supported by available preclinical data.
Performance of FNDR-20123
FNDR-20123 acts by inhibiting Plasmodium histone deacetylases, leading to hyperacetylation of histones and subsequent disruption of chromatin-mediated gene regulation, which is essential for the parasite's life cycle. This mechanism of action is distinct from many existing anti-malarial drugs, suggesting a low probability of cross-resistance.
Table 1: In Vitro Activity of FNDR-20123 and Standard Anti-malarial Drugs against P. falciparum
| Compound | Target/Mechanism of Action | IC50 (nM) against P. falciparum (3D7 strain) | Key Features |
| FNDR-20123 | Pan-Histone Deacetylase (HDAC) Inhibitor | 41 (asexual stage) [1][2] | Active against drug-resistant strains; Active against sexual stages (gametocytes) [1][3] |
| Artemisinin | Heme activation, leading to oxidative stress | ~10.11[4] | Rapid parasite clearance; cornerstone of ACTs |
| Chloroquine | Inhibition of hemozoin biocrystallization | ~12.07[4] | Widespread resistance |
| Atovaquone | Inhibition of mitochondrial electron transport chain | ~0.61[4] | Used in combination with proguanil |
| Pyrimethamine | Inhibition of dihydrofolate reductase | Varies with resistance | Used in combination with sulfadoxine |
| Quinine | Inhibition of hemozoin biocrystallization | ~62.77[4] | Used for severe malaria |
Synergy with Other Anti-malarial Drugs: A Potential Game-Changer
While direct experimental data on the synergistic effects of FNDR-20123 with other anti-malarial drugs are not yet publicly available, the unique mechanism of action of HDAC inhibitors presents a strong rationale for their use in combination therapy. The combination of drugs with different targets can enhance efficacy, reduce the likelihood of developing resistance, and potentially lower the required doses, thereby minimizing toxicity.
Studies on other HDAC inhibitors have shown promise in combination with existing drugs. For instance, hybrid molecules combining dihydroartemisinin with an HDAC inhibitor have demonstrated potent activity against both drug-sensitive and artemisinin-resistant parasite strains[5][6]. This suggests that combining an HDAC inhibitor like FNDR-20123 with an artemisinin-based combination therapy (ACT) could be a powerful strategy to combat resistance.
The potential for synergy between FNDR-20123 and other anti-malarials is a critical area for future research. Investigating its interactions with current frontline drugs such as artemether-lumefantrine, artesunate-amodiaquine, and dihydroartemisinin-piperaquine could unveil new, more effective treatment regimens.
Experimental Protocols
To facilitate further research into the synergistic potential of FNDR-20123, this section details the standard methodologies for assessing drug interactions in vitro.
In Vitro Synergy Testing: Fixed-Ratio Isobologram Method
The fixed-ratio isobologram method is a common approach to quantify drug interactions.
-
Determination of IC50 for Individual Drugs: The 50% inhibitory concentration (IC50) of FNDR-20123 and each partner drug is determined individually against a synchronized culture of P. falciparum (e.g., 3D7 strain) using a standard growth inhibition assay (e.g., SYBR Green I-based fluorescence assay).
-
Preparation of Drug Combinations: The drugs are combined in fixed ratios based on their IC50 values (e.g., 4:1, 3:2, 2:3, 1:4 of their respective IC50s).
-
Dose-Response Curves for Combinations: Serial dilutions of each fixed-ratio combination are tested in the parasite growth inhibition assay to determine the IC50 of each combination.
-
Calculation of Fractional Inhibitory Concentration (FIC): The FIC for each drug in the combination is calculated as follows:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculation of the Combination Index (CI): The CI is the sum of the FICs:
-
CI = FIC of Drug A + FIC of Drug B
-
-
Interpretation of Results:
-
Synergy: CI < 0.5
-
Additive: 0.5 ≤ CI ≤ 4.0
-
Antagonism: CI > 4.0
-
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is another widely used method for synergy testing.
-
Plate Setup: A 96-well plate is prepared with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of different concentration combinations.
-
Parasite Inoculation: Each well is inoculated with a synchronized parasite culture.
-
Incubation and Growth Measurement: The plate is incubated for 72 hours, and parasite growth is measured using a suitable method (e.g., SYBR Green I fluorescence).
-
Data Analysis: The IC50 for each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated similarly to the CI in the isobologram method to determine synergy, additivity, or antagonism.
Visualizing the Science
Signaling Pathway of HDAC Inhibition in Plasmodium falciparum
Caption: Mechanism of action of FNDR-20123 as an HDAC inhibitor in P. falciparum.
Experimental Workflow for In Vitro Synergy Testing
Caption: Workflow for determining the synergistic effect of FNDR-20123 with a partner drug.
Conclusion
FNDR-20123 is a highly potent, orally bioavailable anti-malarial candidate with a novel mechanism of action that makes it a promising component for future combination therapies. While direct evidence of its synergistic interactions is pending, the collective data on HDAC inhibitors strongly suggests that FNDR-20123 could play a crucial role in overcoming drug resistance and improving treatment outcomes in the fight against malaria. Further in-depth studies are warranted to explore and quantify the synergistic potential of FNDR-20123 with current and emerging anti-malarial agents.
References
- 1. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Synthesis, Antiplasmodial, and Antileukemia Activity of Dihydroartemisinin–HDAC Inhibitor Hybrids as Multitarget Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antiplasmodial, and Antileukemia Activity of Dihydroartemisinin-HDAC Inhibitor Hybrids as Multitarget Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling FNDR-20123 Free Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of FNDR-20123 free base, a potent histone deacetylase (HDAC) inhibitor. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures must be strictly followed to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound, based on its Safety Data Sheet (SDS) and general best practices for potent compounds.[1][2][3]
| PPE Component | Specification | Rationale |
| Hand Protection | Protective gloves (Nitrile or other chemically resistant material recommended). Double gloving is advisable. | Prevents skin contact and absorption of the compound.[1][2] |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes and airborne particles of the compound.[1] |
| Body Protection | Impervious clothing, such as a fully-buttoned lab coat, preferably with elastic cuffs. A disposable, solid-front, back-closing gown is also a strong recommendation. | Protects skin and personal clothing from contamination.[1][2][3] |
| Respiratory Protection | A suitable respirator is required. A NIOSH-approved respirator may be necessary, especially when handling the compound as a powder or if there is a risk of aerosolization. | Minimizes the inhalation of the powdered compound.[1][2][3] |
Operational Plan: From Handling to Disposal
A systematic workflow is crucial for the safe handling of this compound. All operations involving the solid compound, especially weighing and reconstitution, should be conducted in a designated area with appropriate engineering controls, such as a chemical fume hood.[2][3]
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
